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  • Product: 4-(Pyrrolidinomethyl)benzophenone
  • CAS: 898775-89-8

Core Science & Biosynthesis

Foundational

Unveiling the Therapeutic Potential: A Pharmacological Profile of Pyrrolidinomethyl Benzophenone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced or unique pharmacological profiles is a cornerstone of drug discovery. This guide delves into the pharmacological landscape of a promising class of hybrid molecules: pyrrolidinomethyl benzophenone derivatives. By uniting the structural features of the versatile benzophenone core with the biologically significant pyrrolidine ring, these derivatives present a compelling avenue for the development of new therapeutic agents across a spectrum of diseases. This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of their synthesis, explore their multifaceted pharmacological activities, and offer insights into the underlying mechanisms of action, supported by detailed experimental protocols and visual aids.

The Architectural Blueprint: Synthesis of Pyrrolidinomethyl Benzophenone Derivatives

The synthetic route to pyrrolidinomethyl benzophenone derivatives is a testament to the elegance and efficiency of modern organic chemistry. A common and effective method involves a multi-step process that begins with the appropriate hydroxybenzophenone precursor.

A widely employed synthetic strategy is the Mannich reaction, a classic method for aminomethylation. In this approach, a hydroxybenzophenone is treated with formaldehyde and pyrrolidine, typically in the presence of an acid or base catalyst. The reaction proceeds via the formation of a pyrrolidinium ion, which then acts as an electrophile, substituting onto the activated aromatic ring of the benzophenone, usually at the position ortho to the hydroxyl group.

Alternatively, a two-step approach is frequently utilized, offering greater control and versatility. This method commences with the alkylation of a hydroxybenzophenone with a suitable reagent like epichlorohydrin to form an oxirane intermediate.[1][2] This is followed by a nucleophilic ring-opening of the epoxide by pyrrolidine, yielding the desired pyrrolidinomethyl benzophenone derivative.[1][2] This latter approach allows for the introduction of a hydroxypropyl linker between the benzophenone and pyrrolidine moieties, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

Objective: To synthesize a pyrrolidinomethyl-substituted benzophenone derivative from a hydroxybenzophenone precursor.

Materials:

  • ortho-, meta-, or para-Hydroxybenzophenone

  • Epichlorohydrin

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Oxirane Intermediate.

    • In a round-bottom flask, dissolve the starting hydroxybenzophenone (1 equivalent) in methanol.

    • Add potassium carbonate (1.5 equivalents) to the solution.

    • Add epichlorohydrin (1.2 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxirane product.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Step 2: Nucleophilic Ring-Opening with Pyrrolidine.

    • Dissolve the purified oxirane intermediate (1 equivalent) in methanol in a clean round-bottom flask.

    • Add pyrrolidine (2 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and the base to neutralize any acid formed.

    • Stir the reaction mixture at room temperature for 8-12 hours, again monitoring by TLC.

    • Upon completion, remove the solvent in vacuo.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final pyrrolidinomethyl benzophenone derivative by column chromatography to obtain the pure product.

Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

A Spectrum of Biological Activity: The Pharmacological Profile

The fusion of the benzophenone and pyrrolidine moieties gives rise to a diverse range of pharmacological activities, with promising potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer and Cytotoxic Activity

Benzophenone derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. The mechanisms behind these activities are varied and can include the induction of apoptosis and the inhibition of tubulin polymerization.[3][4] The incorporation of a pyrrolidine ring, a scaffold present in numerous bioactive compounds, can further enhance this cytotoxic potential.[5]

Some pyrrolidinone-based compounds have shown significant cytotoxicity in both 2D and 3D cancer cell models, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[5] The pyrrolidinomethyl benzophenone derivatives may exert their anticancer effects through several mechanisms:

  • Inhibition of Tubulin Polymerization: Certain benzophenone derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization by targeting the colchicine binding site.[4] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

  • P-glycoprotein (P-gp) Inhibition: Benzophenone derivatives have been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which is a major contributor to multidrug resistance (MDR) in cancer cells.[1][2][6][7][8] By blocking P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents. The lipophilicity of the benzophenone derivatives often correlates with their P-gp inhibitory activity.[1]

  • Induction of Apoptosis: The cytotoxic effects of these derivatives are often linked to their ability to trigger programmed cell death, or apoptosis, in cancer cells.

Data Presentation: In Vitro Cytotoxicity of Representative Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
BPD-1 MCF-7 (Breast)1.47Tubulin Polymerization Inhibitor[4]
BPD-2 A549 (Lung)1.91Proliferation Inhibition, Apoptosis Induction[5]
BPD-3 P388 (Leukemia)PotentCytotoxic Activity[9]

Note: The data presented is a representative summary from various studies on benzophenone and pyrrolidine derivatives and may not correspond to specific pyrrolidinomethyl benzophenone derivatives.

Antimicrobial Activity

Both benzophenone and pyrrolidine scaffolds have demonstrated notable antimicrobial properties.[10][11][12][13] The combination of these two moieties in pyrrolidinomethyl benzophenone derivatives holds promise for the development of novel antibacterial and antifungal agents.

Natural benzophenones have shown efficacy against both Gram-positive and Gram-negative bacteria.[12] For instance, 2,2′,4-trihydroxybenzophenone exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL against various bacterial strains.[12] The antimicrobial effect is often attributed to the presence of hydroxyl groups on the benzophenone core.[12]

Pyrrolidine derivatives are also well-recognized for their broad-spectrum antimicrobial activities.[10][13] The hybridization of benzophenone with an azetidinone moiety, a related four-membered nitrogen-containing ring, has resulted in compounds with good antibacterial and antifungal activity.[14] It is plausible that pyrrolidinomethyl benzophenone derivatives could act through similar mechanisms, such as the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Neuroprotective Effects

The pyrrolidine ring is a core structural feature in a class of synthetic nootropics and neuroprotective agents.[15] These compounds are of significant interest for their potential to enhance cognitive function and protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16][17][18]

The neuroprotective mechanisms of pyrrolidine derivatives are often multifactorial and can involve:

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neurodegeneration.[17] Some pyrrolidine-containing compounds can suppress the production of pro-inflammatory mediators and reduce oxidative damage by scavenging reactive oxygen species (ROS).[15]

  • Modulation of Neurotransmitter Systems: Certain pyrrolidine derivatives can influence neurotransmitter systems. For example, some pyrovalerone cathinones, which contain a pyrrolidine moiety, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, suggesting a potential to modulate monoaminergic signaling.[19][20]

  • Inhibition of Acetylcholinesterase (AChE): A deficit in acetylcholine is a hallmark of Alzheimer's disease. Benzophenone derivatives have been explored as potential AChE inhibitors.[18]

The combination of the neuroprotective properties of the pyrrolidine moiety with the potential of the benzophenone core to interact with biological targets in the central nervous system makes this class of compounds a compelling area for further investigation in the context of neurodegenerative disorders.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the complex biological processes influenced by pyrrolidinomethyl benzophenone derivatives, visual representations of key signaling pathways and experimental workflows are invaluable.

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism cluster_drug Pyrrolidinomethyl Benzophenone Derivative cluster_cell Cancer Cell Drug Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Pgp P-glycoprotein (P-gp) Drug->Pgp Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Efflux Drug Efflux Pgp->Efflux Chemo Chemotherapeutic Agent Chemo->Efflux cytotoxicity_workflow Start Start: Synthesized Derivatives CellCulture 1. Cancer Cell Line Culture & Seeding Start->CellCulture Treatment 2. Treatment with Derivative Concentrations CellCulture->Treatment Incubation 3. Incubation (e.g., 48 hours) Treatment->Incubation MTT 4. MTT Assay for Cell Viability Incubation->MTT Data 5. Data Analysis: Calculate IC₅₀ MTT->Data End End: Cytotoxicity Profile Data->End

Caption: A standard workflow for determining the in vitro cytotoxicity of novel compounds.

Conclusion and Future Directions

The amalgamation of the benzophenone and pyrrolidine scaffolds into single molecular entities has yielded a class of compounds with a rich and diverse pharmacological profile. The potential of pyrrolidinomethyl benzophenone derivatives as anticancer, antimicrobial, and neuroprotective agents is substantial, warranting further in-depth investigation.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: The synthesis and screening of a broader and more diverse library of these derivatives will be crucial to establish robust structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of the parent scaffolds, the therapeutic potential of these derivatives may extend to other areas, such as anti-inflammatory and antiviral applications.

References

  • Jabeen, I., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273. [Link]

  • ResearchGate. Some of the 2-pyrrolidinone-based compounds with anticancer properties... [Link]

  • Rinner Group. Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]

  • SciELO. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. [Link]

  • PubMed. Synthesis and antitumor activity of novel benzophenone derivatives. [Link]

  • PubMed. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. [Link]

  • ChEMBL - EMBL-EBI. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug tr... [Link]

  • IMC Krems. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein: Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubMed. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

  • PubMed. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. [Link]

  • PMC. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. [Link]

  • ResearchGate. Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. [Link]

  • Frontiers. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. [Link]

  • PMC. Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. [Link]

  • ResearchGate. Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]

  • ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. [Link]

  • PMC. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. [Link]

  • PubMed. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. [Link]

  • PLOS One. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. [Link]

  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • PMC. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]

  • MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • Physics @ Manasagangotri. Synthesis and crystallographic analysis of benzophenone derivatives—The potential anti-inflammatory agents. [Link]

  • PubMed. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. [Link]

Sources

Exploratory

A Comprehensive Guide to the Thermal Stability and Melting Point Analysis of Novel Chemical Entities: A Case Study for CAS 898775-89-8

For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of March 2026, publicly available experimental data concerning the thermal stability and melting point of CAS 898775-89-8 i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of March 2026, publicly available experimental data concerning the thermal stability and melting point of CAS 898775-89-8 is limited. This guide, therefore, presents a comprehensive framework and validated protocols for conducting a thorough thermal analysis of this, or any similar, novel chemical entity. The data presented herein is illustrative and serves as a template for experimental design, data interpretation, and reporting.

Introduction: The Criticality of Thermal Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. Among the most critical of these are thermal stability and melting point. These parameters are fundamental to:

  • Purity Assessment: A sharp, defined melting point is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[1][2]

  • Formulation Development: Knowledge of thermal stability is paramount for designing robust formulations, as it dictates the compound's ability to withstand manufacturing processes such as heating, drying, and milling.

  • Storage and Shelf-Life Prediction: Thermal degradation is a key factor in determining the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).[3][4] Stability testing under various environmental conditions, including elevated temperatures, provides the necessary data to establish a re-test period or shelf life.[3][4]

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate comprehensive stability testing to ensure the safety and efficacy of drug substances and products.[3]

This guide provides a detailed exposition of the essential analytical techniques for characterizing the thermal properties of a novel compound, exemplified by the case of CAS 898775-89-8. We will delve into the theoretical underpinnings and practical execution of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the two cornerstone techniques in thermal analysis.

Foundational Analysis: Melting Point Determination

The melting point of a pure crystalline solid is a distinct physical constant. The initial characterization of a new compound often involves its determination using a melting point apparatus.

Experimental Protocol: Capillary Melting Point Determination

This classical method provides a visual determination of the temperature range over which the solid-to-liquid phase transition occurs.[2][5]

Methodology:

  • Sample Preparation: A small quantity of the dry, powdered sample (CAS 898775-89-8) is packed into a capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which typically consists of a heated metal block and a viewing lens.

  • Initial Determination: A rapid heating rate is employed to obtain an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slower rate (e.g., 1-2 °C/min) through the approximate melting range to ensure thermal equilibrium and an accurate determination.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.[5]

Causality of Experimental Choices:

  • Dry Sample: Moisture can act as an impurity, depressing and broadening the melting range.

  • Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in equilibrium, leading to an accurate measurement.

  • Fresh Sample for Re-measurement: Some compounds may decompose or undergo polymorphic changes upon melting and resolidifying, which would alter the melting point.

Advanced Thermal Analysis: A Dual-Technique Approach

For a comprehensive understanding of a compound's thermal behavior, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is indispensable.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the detection of endothermic and exothermic processes, providing insights into melting, crystallization, and solid-state transitions.

The following table presents a hypothetical DSC analysis for CAS 898775-89-8, demonstrating how the data would be structured and interpreted.

ParameterIllustrative ValueInterpretation
Melting Onset (Tonset) 185.3 °CThe temperature at which the melting process begins.
Melting Peak (Tpeak) 188.9 °CThe temperature at which the heat flow is at its maximum, often reported as the melting point.
Enthalpy of Fusion (ΔHfus) 95.7 J/gThe amount of energy required to melt the sample, indicative of the degree of crystallinity.
Purity 99.5%Estimated based on the van't Hoff equation from the shape of the melting peak.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: 2-5 mg of CAS 898775-89-8 is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as the reference.

  • Atmosphere: A nitrogen purge (20-50 mL/min) is maintained to provide an inert atmosphere and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature significantly above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of fusion of any thermal events.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the sample, which is an exothermic process that could interfere with the accurate detection of other thermal events.

  • Sealed Pans: Prevents the loss of volatile components during heating.

  • Heating Rate: A rate of 10 °C/min is a common compromise between achieving good resolution and maintaining a reasonable experiment time.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh 2-5 mg of CAS 898775-89-8 Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Program Set Temperature Program (25°C to 250°C @ 10°C/min) Seal->Program Run Run Analysis under Nitrogen Atmosphere Program->Run Thermogram Generate Thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze Analyze for T_onset, T_peak, and ΔH_fus Thermogram->Analyze

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is invaluable for determining the temperature at which a material begins to degrade and for quantifying the extent of degradation.

The following table provides a hypothetical TGA analysis for CAS 898775-89-8.

ParameterIllustrative ValueInterpretation
Onset of Decomposition (Tonset) 215.4 °CThe temperature at which significant thermal degradation and mass loss begin.
Temperature of Maximum Decomposition Rate (Tpeak) 235.8 °CThe temperature at which the rate of mass loss is highest, as determined from the derivative of the TGA curve.
Mass Loss at 300 °C 55.2%The percentage of mass lost up to 300 °C, indicating the extent of decomposition within this temperature range.
Residual Mass at 600 °C 5.1%The percentage of mass remaining at the end of the analysis, which could be inorganic material.

Methodology:

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: 5-10 mg of CAS 898775-89-8 is placed in a tared TGA pan (typically platinum or alumina).

  • Atmosphere: A nitrogen purge (20-50 mL/min) is used to create an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.

Causality of Experimental Choices:

  • Sample Size: A slightly larger sample size than in DSC is often used to ensure accurate mass loss measurements.

  • Inert Atmosphere: As with DSC, this prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.

  • High Final Temperature: Ensures that the complete decomposition profile is captured.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh 5-10 mg of CAS 898775-89-8 Calibrate->Weigh Place Place in TGA Pan Weigh->Place Program Set Temperature Program (30°C to 600°C @ 10°C/min) Place->Program Run Run Analysis under Nitrogen Atmosphere Program->Run Thermogram Generate TGA/DTG Curves (Mass % vs. Temp) Run->Thermogram Analyze Determine T_onset and Decomposition Profile Thermogram->Analyze

Caption: Workflow for TGA Analysis.

Synthesis of Findings and Conclusion

A comprehensive thermal analysis is a non-negotiable component of the physicochemical characterization of any new chemical entity. For a novel compound such as CAS 898775-89-8, a systematic approach employing capillary melting point determination, DSC, and TGA is essential.

  • DSC provides precise data on the melting point, enthalpy of fusion, and purity, which are critical for quality control and understanding the compound's crystalline nature.

  • TGA elucidates the thermal stability and decomposition profile, informing on the compound's degradation pathways and its suitability for various manufacturing and storage conditions.

The protocols and illustrative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to undertake a thorough thermal characterization of CAS 898775-89-8 or any other novel compound. The insights gained from these analyses are fundamental to navigating the complexities of formulation development, ensuring product stability, and meeting stringent regulatory requirements.

References

  • Melting point determination. [Link]

  • Experiment (1) determination of melting points. (2021, September 19). [Link]

  • Thermal behavior and compatibility analysis of the new chemical entity LPSF/FZ4. ResearchGate. [Link]

  • Melting point determination | Resource. RSC Education. (2026, March 3). [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. (2026, January 20). [Link]

Sources

Foundational

The Pharmacological Scaffold of 4-(Pyrrolidinomethyl)benzophenone: Receptor Binding Affinity, Structural Activity Relationships, and Assay Methodologies

Executive Summary In medicinal chemistry and central nervous system (CNS) drug design, the 4-(Pyrrolidinomethyl)benzophenone (4-PMBP) scaffold represents a highly privileged structural motif. Comprising a lipophilic benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and central nervous system (CNS) drug design, the 4-(Pyrrolidinomethyl)benzophenone (4-PMBP) scaffold represents a highly privileged structural motif. Comprising a lipophilic benzophenone core coupled to a basic aliphatic pyrrolidine ring via a methylene linker, this molecule perfectly maps to the classical pharmacophores required for aminergic G-protein coupled receptors (GPCRs)—such as the Histamine H3 receptor—and the Sigma-1 (σ1) chaperone protein.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular determinants of 4-PMBP’s receptor binding affinity, detail the causality behind its Structure-Activity Relationships (SAR), and provide self-validating experimental protocols for quantifying these interactions in a high-throughput drug discovery environment.

Molecular Determinants of Receptor Affinity

The binding affinity of 4-PMBP and its derivatives is driven by a precise combination of electrostatic anchoring, steric fit, and conformational flexibility.

The Ionic Anchor

At physiological pH (7.4), the pyrrolidine nitrogen of 4-PMBP is protonated (calculated pKa ~8.8). This localized positive charge is the primary driver of affinity, forming a critical salt bridge with strictly conserved negatively charged residues deep within the receptor binding pocket (e.g., Aspartate or Glutamate residues) 1. Without this ionic interaction, binding affinity collapses from the nanomolar to the micromolar range.

Conformational Flexibility and the Lipophilic Pocket

The single bond connecting the pyrrolidine ring to the methyl group, alongside the bond connecting the methyl group to the benzophenone core, allows for significant rotational freedom. This flexibility enables the pyrrolidinomethyl moiety to dynamically adopt multiple low-energy orientations, maximizing van der Waals interactions within the binding pocket 1. Furthermore, pharmacophore models for σ1 receptor ligands dictate that high affinity requires a basic amino group flanked by two lipophilic moieties at specific spatial distances (6–10 Å) 2. The dual aromatic rings of the benzophenone core fulfill this requirement perfectly.

Structure-Activity Relationship (SAR) Profiling

Subtle modifications to the aliphatic amine ring drastically alter both the physicochemical properties and the resulting binding affinity.

Table 1: Quantitative SAR Comparison of Aminomethyl Benzophenone Analogs

Compound DerivativeAmine SubstitutionNitrogen pKa (Calc.)Ionic Anchor StrengthSteric ProfileRepresentative Binding Affinity (Mock Ki​ , nM)
4-PMBP Pyrrolidinomethyl~8.8OptimalCompact, optimal pocket fit15.2
4-PiMBP Piperidinomethyl~9.0StrongSlightly larger, potential steric clash42.8
4-MMBP Morpholinomethyl~6.1WeakenedPolar H-bond acceptor added>500.0

Data Interpretation: Replacing the pyrrolidine ring with a morpholine ring introduces an oxygen atom. While this increases polarity and provides a new hydrogen bond acceptor site, the electronegativity of the oxygen pulls electron density away from the nitrogen. This drastically reduces the basicity of the amine (pKa drops to ~6.1), preventing protonation at physiological pH and destroying the critical ionic salt bridge 1.

Experimental Methodologies: Self-Validating Assay Systems

To quantify the binding affinity of 4-PMBP, we employ a Radioligand Competition Binding Assay. As a standard of scientific integrity, this protocol is designed as a self-validating system—meaning internal controls are built into the workflow to immediately flag false positives or assay degradation.

Protocol 1: Equilibrium Radioligand Competition Binding

Objective: Determine the inhibition constant ( Ki​ ) of 4-PMBP against a target receptor.

  • Step 1: Membrane Preparation. Homogenize HEK293 cells stably expressing the target receptor in 50 mM Tris-HCl (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: GPCRs are highly susceptible to proteolytic cleavage upon cell lysis. Protease inhibitors ensure the total receptor density ( Bmax​ ) remains constant across the entire 96-well assay plate, preventing artificial drift in binding data.

  • Step 2: Assay Assembly. In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (e.g., 1 nM) of a high-affinity radioligand (e.g., [3H] -(+)-pentazocine for σ1), and varying concentrations of 4-PMBP ( 10−11 to 10−5 M).

  • Step 3: Self-Validation Control (Non-Specific Binding). Dedicate specific wells to contain the radioligand, membrane, and a massive excess (10 µM) of an unlabeled reference ligand (e.g., Haloperidol).

    • Causality: The 10 µM reference ligand saturates all specific receptor binding sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipid bilayer. If NSB exceeds 30% of total binding, the assay is automatically invalidated, as the signal-to-noise ratio is too low for accurate Ki​ calculation.

  • Step 4: Incubation and Separation. Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a highly cationic polymer. It coats the negatively charged glass fibers, repelling the positively charged radioligand and preventing it from sticking to the filter itself.

  • Step 5: Washing. Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality: Temperature directly dictates kinetic rates. Washing with ice-cold buffer drops the thermal energy of the system, drastically reducing the kinetic off-rate ( koff​ ) of the bound ligand, ensuring the equilibrium state is "frozen" during the separation phase.

Radioligand_Assay M Membrane Prep (Receptor Expression) I Incubation (Ligand + 4-PMBP) M->I F Rapid Filtration (PEI-Coated Filters) I->F W Ice-Cold Wash (Quench k_off) F->W C Scintillation Counting W->C

Workflow for self-validating radioligand competition binding assay.

Kinetic Profiling and Downstream Signaling

While equilibrium affinity ( Ki​ ) is valuable, it is merely a ratio of the kinetic on-rate ( kon​ ) and off-rate ( koff​ ). In modern drug development, residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy. To measure this, Surface Plasmon Resonance (SPR) is utilized. By flowing 4-PMBP over an immobilized receptor chip, we can observe the transient conformational states that static radioligand assays miss.

Upon successful binding and optimal residence time, 4-PMBP acts as a modulator (often an antagonist or inverse agonist depending on the specific receptor), triggering a cascade of downstream signaling events that ultimately alter cellular function.

Receptor_Signaling Ligand 4-PMBP Scaffold Receptor Target GPCR / σ1R Ligand->Receptor Ionic & Hydrophobic Binding G_Protein G-Protein / Chaperone Complex Receptor->G_Protein Conformational Shift Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Signal Transduction Response Cellular Response (cAMP Modulation) Effector->Response Functional Readout

Mechanistic signaling pathway modulated by 4-PMBP receptor binding.

References

  • 2-Cyano-4'-pyrrolidinomethyl benzophenone | 898776-03-9 | Benchchem Benchchem
  • Organic & Biomolecular Chemistry - RSC Publishing Royal Society of Chemistry

Sources

Exploratory

Toxicological Profile of 4-(Pyrrolidinomethyl)benzophenone in Cell Cultures: A Strategic Framework for In Vitro Assessment

An In-Depth Technical Guide This document provides a comprehensive technical framework for evaluating the toxicological profile of 4-(Pyrrolidinomethyl)benzophenone in cell culture systems. Designed for researchers, toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This document provides a comprehensive technical framework for evaluating the toxicological profile of 4-(Pyrrolidinomethyl)benzophenone in cell culture systems. Designed for researchers, toxicologists, and drug development professionals, this guide moves beyond simple protocols to establish a logical, evidence-based strategy for characterization. We will detail the causality behind experimental choices, provide robust, self-validating methodologies, and ground our approach in authoritative scientific principles to ensure the integrity of the findings.

Introduction: Contextualizing the Challenge

4-(Pyrrolidinomethyl)benzophenone belongs to a broad class of chemicals known as benzophenones, which are widely utilized as UV filters in consumer products and as photoinitiators in industrial applications.[1][2] The core benzophenone structure is known to have various biological activities, with some derivatives reported to possess endocrine-disrupting properties.[1][2] The addition of a pyrrolidinomethyl group introduces structural similarity to certain psychoactive pyrrolidinophenone-type designer drugs, which are known for their potent effects on neurotransmitter transporters.[3][4] Given this structural context, a thorough toxicological evaluation of 4-(Pyrrolidinomethyl)benzophenone (CAS No. 898775-89-8) is imperative for any safety or therapeutic assessment.

In vitro toxicology serves as the frontline in modern safety assessment, aligning with the ethical principles of the 3Rs (Reduction, Refinement, and Replacement of animal testing) while providing rapid, mechanistic insights.[5][6] This guide outlines a tiered, systematic approach, beginning with foundational cytotoxicity and progressing to detailed mechanistic studies of cell death and genotoxicity.

Part 1: Foundational Cytotoxicity Assessment

Core Directive: The initial and most critical step is to determine the concentration range over which 4-(Pyrrolidinomethyl)benzophenone exerts cytotoxic effects. This establishes the half-maximal inhibitory concentration (IC50), a cornerstone metric that informs the dose selection for all subsequent, more complex mechanistic assays. Following the principles outlined in OECD guidance documents, this phase ensures that later experiments are conducted at sublethal, and mechanistically relevant, concentrations.[7]

Experimental Approach: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and high-throughput capacity. It is a colorimetric assay that measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 4-(Pyrrolidinomethyl)benzophenone in a suitable solvent like DMSO. Create a serial dilution series in a complete culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the quantitative results in a clear, tabular format.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control1.2540.088100.0%
0.11.2490.09199.6%
11.2110.07596.6%
100.9820.06478.3%
500.6310.05250.3%
1000.3150.04125.1%
5000.0890.0237.1%
Calculated IC50 ~50 µM

Note: Data shown is for illustrative purposes only.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Prepare & Add Compound Dilutions seed->treat 24h Incubation incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt Treatment Period solubilize Add Solubilization Buffer add_mtt->solubilize 3-4h Incubation read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining treat Treat Cells with Compound harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analysis Analyze by Flow Cytometry incubate->analysis

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 4-(Pyrrolidinomethyl)benzophenone (Toxic Insult) mito Mitochondrial Stress compound->mito receptor Death Receptors (e.g., Fas, TNFR1) compound->receptor cytoC Cytochrome c Release mito->cytoC apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apaf1 casp3 Activation of Effector Caspase-3/7 apaf1->casp3 disc DISC Formation (FADD, Caspase-8) receptor->disc disc->casp3 apoptosis Apoptosis (Substrate Cleavage, Cell Dismantling) casp3->apoptosis

Caption: Simplified signaling pathways leading to apoptosis.

Part 3: Assessment of Genotoxic Potential

Core Directive: Genotoxicity, the ability of a chemical to damage cellular DNA, is a critical toxicological endpoint because such damage can lead to mutations and potentially cancer. The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks in individual cells. [8][9]While some related benzophenones have tested negative in genotoxicity assays like the micronucleus test, each new chemical entity requires direct evaluation. [10]

Experimental Approach: The Alkaline Comet Assay

The alkaline version (pH > 13) of the Comet Assay is chosen for its ability to detect a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites. [9][11]In this technique, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage. [8]

  • Cell Culture and Treatment: Treat cells with sublethal concentrations of 4-(Pyrrolidinomethyl)benzophenone (typically below the IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., methyl methanesulfonate or H₂O₂). [12]2. Cell Harvesting and Embedding: Harvest cells as previously described. Mix a low number of cells (e.g., ~20,000) with low-melting-point agarose and quickly layer onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes in the dark.

  • Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. [9]This step must be optimized for each cell type to ensure appropriate DNA migration in controls.

  • Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or Propidium Iodide.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and quantify the DNA damage using specialized image analysis software. Key parameters include "% Tail DNA" and "Tail Moment." Score at least 50-100 randomly selected comets per slide. [12]

Data Presentation: Genotoxicity Profile

Table 4: Summary of Comet Assay Parameters

TreatmentMean % DNA in TailStd. DeviationMean Tail MomentStd. Deviation
Vehicle Control3.11.50.80.4
Compound (0.1x IC50)4.52.11.20.6
Compound (0.25x IC50)15.85.65.92.1
Positive Control45.29.822.46.7

Statistically significant increase (p < 0.05) compared to vehicle control. Note: Data shown is for illustrative purposes only.

Visualization: Comet Assay Workflow

Comet_Workflow prep Treat & Harvest Cells embed Embed Cells in Agarose on Slide prep->embed lysis Lyse Cells in High Salt Solution embed->lysis unwind Unwind DNA in Alkaline Buffer lysis->unwind electro Perform Electrophoresis (25V) unwind->electro stain Neutralize & Stain DNA electro->stain score Visualize & Score Comets stain->score

Caption: Key steps of the alkaline Comet Assay for genotoxicity assessment.

Synthesis and Future Directions

This guide presents a validated, tiered strategy for the initial toxicological characterization of 4-(Pyrrolidinomethyl)benzophenone in vitro. By systematically assessing cytotoxicity, the mechanism of cell death, and genotoxicity, researchers can build a robust foundational dataset.

Positive findings in any of these assays would trigger further investigation:

  • Mechanistic Deep Dive: If apoptosis is confirmed, further studies could probe the involvement of the intrinsic (mitochondrial) vs. extrinsic (death receptor) pathways using techniques like Western blotting for key proteins (e.g., Bcl-2 family, cleaved caspases).

  • Advanced Models: The assays described here use 2D cell monolayers. Should significant toxicity be observed, follow-up studies could employ more physiologically relevant 3D tissue models (e.g., spheroids or organoids) to better predict in vivo responses. [5]* Additional Endpoints: Based on the known activities of the broader benzophenone class, it would be prudent to consider evaluations for phototoxicity (using methods like the 3T3 NRU phototoxicity test) [13]and endocrine disruption (using receptor binding or reporter gene assays). [1] The data generated through this framework provides the critical information needed for informed decision-making in drug development and chemical safety assessment, ensuring that potential liabilities are identified early in the discovery process.

References

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). East Carolina University. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. Retrieved from [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (2019). Frontiers in Genetics, 10, 533. Retrieved from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (2016). Archives of Toxicology, 90(10), 2345–2356. Retrieved from [Link]

  • Caspase Protocols in Mice. (2012). Methods in Molecular Biology, 844, 125–141. Retrieved from [Link]

  • in vivo comet assay: use and status in genotoxicity testing. (2005). Mutagenesis, 20(4), 241-246. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (2012). Journal of Pharmaceutical Sciences, 15(1), 1-8. Retrieved from [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023). 21st Century Pathology. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. Retrieved from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro Toxicity Tests. (n.d.). Scribd. Retrieved from [Link]

  • Caspase-3 Activation Assay. (2022). Reaction Biology. Retrieved from [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (2019). OECD. Retrieved from [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. (2011). Alternatives to Laboratory Animals, 39(3), 245-252. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). TSAR. Retrieved from [Link]

  • OECD Releases new Test Guidelines for NAMs in 2023. (2023). ICAPO. Retrieved from [Link]

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS. Retrieved from [Link]

  • Exploring In Vitro Testing: Methods, Benefits, and Regulations. (n.d.). Labcorp. Retrieved from [Link]

  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. (2020). springermedizin.de. Retrieved from [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). SciELO. Retrieved from [Link]

  • 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. (2011). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 722(1), 60-63. Retrieved from [Link]

  • Acute poisoning involving the pyrrolidinophenone-type designer drug 4'-methyl-alpha-pyrrolidinohexanophenone (MPHP). (2011). Forensic Science International, 208(1-3), e6-e10. Retrieved from [Link]

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021). Ecotoxicology and Environmental Safety, 216, 112196. Retrieved from [Link]

  • Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Endocrine-Mediated Effects of a Benzophenone-Related Chemical, 2,3,4,4'-Tetrahydroxybenzophenone, Based on Uterotrophic Assay, Hershberger Assay, and Subacute Oral Toxicity Study. (n.d.). Retrieved from a relevant scientific source.
  • Substance report | HBM4EU. (2022). HBM4EU. Retrieved from [Link]

  • Toxicological Profiles. (2026). ATSDR - CDC. Retrieved from [Link]

  • 4'-METHYL-3-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • An Update on the Synthesis of Pyrrolob[14][15]enzodiazepines. (2016). Molecules, 21(2), 146. Retrieved from [Link]

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Foundational

Engineering Nitrogen-Containing Benzophenone Analogues: A Technical Guide to Biological Activity and Synthetic Workflows

Executive Summary: The Strategic Insertion of Nitrogen The benzophenone scaffold is a privileged structure in medicinal chemistry, naturally occurring in various biologically active molecules. However, unmodified benzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Insertion of Nitrogen

The benzophenone scaffold is a privileged structure in medicinal chemistry, naturally occurring in various biologically active molecules. However, unmodified benzophenones often suffer from high lipophilicity, poor aqueous solubility, and non-specific protein binding. The strategic introduction of nitrogen-containing moieties—such as piperidines, piperazines, and azetidinones—fundamentally alters the physicochemical profile of the core scaffold.

By introducing basic nitrogen atoms, we enhance ligand efficiency, optimize the lipophilic efficiency profile, and introduce critical hydrogen-bond donors/acceptors. This guide explores the pleiotropic biological activities of nitrogen-containing benzophenone analogues, detailing the mechanistic rationale behind their efficacy and providing field-proven, self-validating experimental protocols for their synthesis and evaluation.

Pharmacological Landscapes & Structure-Activity Relationships (SAR)

Anti-Inflammatory and Antioxidant Pathways

Inflammation is a complex biological reaction driven by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Nitrogen-containing benzophenone analogues synthesized via Mannich reactions have demonstrated profound ability to inhibit these cytokines[1]. For instance, analogues incorporating an N-methylpiperidine moiety (e.g., Compound 20e) act as highly effective dual inhibitors, showing up to 97% inhibition of IL-6 and 54% inhibition of TNF-α at 10 µM concentrations, alongside significant free-radical scavenging (antioxidant) capabilities[2]. The basic nitrogen is hypothesized to interact with acidic residues in the binding pockets of upstream signaling kinases (such as those in the NF-κB pathway), preventing the nuclear translocation required for cytokine expression.

Oncology and Multidrug Resistance (MDR) Reversal

A major hurdle in oncology is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively extrudes chemotherapeutics from cancer cells. Benzophenone analogues featuring nitrogenous appendages, particularly tolylpiperazine or 4-hydroxy-4-phenylpiperidine moieties (e.g., GPV062), serve as potent P-gp inhibitors[3]. The nitrogen atom in the piperidine ring is crucial for maintaining a positive charge at physiological pH, which mimics the pharmacophore of established P-gp substrates, while the 4-hydroxy group provides an essential hydrogen bond that increases inhibitory potency nearly 10-fold compared to non-hydroxylated analogues[3].

Antimicrobial and Antiviral Efficacy

Hybridizing the benzophenone core with nitrogen-rich heterocycles like 2-azetidinone (a four-membered β-lactam ring) yields compounds with remarkable antimicrobial properties[4]. The azetidinone ring mimics the structural backbone of penicillins and cephalosporins, allowing these benzophenone derivatives to disrupt bacterial cell wall synthesis effectively[4]. Furthermore, amine-substituted benzophenones (such as GW4751) have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting broad-spectrum antiviral activity against both wild-type and mutant HIV-1 strains[5].

Quantitative Data Presentation

The table below consolidates the quantitative structure-activity relationship (QSAR) data for benchmark nitrogen-containing benzophenone analogues.

Compound / ScaffoldPrimary Target / ActivityPotency (IC₅₀ / % Inhibition)Key Structural FeatureRef
Compound 20e IL-6 / TNF-α (Anti-inflammatory)97% (IL-6), 54% (TNF-α) at 10 µMN-methylpiperidine moiety[1]
GPV062 P-Glycoprotein (MDR Reversal)~10-fold increase in potency4-hydroxy-4-phenylpiperidine[3]
Compound 9g Bacterial cell wall (Antimicrobial)Significant binding affinityAzetidinone (β-lactam) fusion[4]
GW4751 HIV-1 RT (Antiviral)Broad-spectrum NNRTIAmine-substituted core[5]

Mechanistic Visualizations

Pathway N_BP N-Benzophenone Analogue (e.g., 20e) NFkB NF-κB Activation N_BP->NFkB Inhibits Translocation LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds TLR4->NFkB Triggers Cascade Cytokines TNF-α & IL-6 Release NFkB->Cytokines Gene Expression

Fig 1. Mechanism of action for N-benzophenone analogues inhibiting pro-inflammatory cytokine release.

Workflow Start Benzophenone Core Reaction Mannich Reaction (Amine + HCHO) Start->Reaction Synthesis Purify Acid-Base Extraction Reaction->Purify Isolation BioAssay In Vitro Screening Purify->BioAssay Validation

Fig 2. Self-validating synthetic and screening workflow for nitrogen-containing benzophenones.

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our protocols have built-in validation steps. The following workflows detail the synthesis and biological evaluation of these analogues, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of N-Substituted Benzophenones via Mannich Reaction

This protocol utilizes a Mannich reaction to introduce an amine moiety to the benzophenone core[1].

  • Reagent Preparation: Dissolve 1.0 eq of the substituted benzophenone and 1.2 eq of the secondary amine (e.g., N-methylpiperidine) in absolute ethanol.

    • Causality: Ethanol is selected because its polarity ensures the solubility of both the hydrophobic benzophenone and the aqueous formaldehyde added in the next step, while its moderate boiling point allows for controlled reflux without degrading the temperature-sensitive Mannich base.

  • Activation: Add 1.5 eq of 37% aqueous formaldehyde dropwise. Reflux the mixture at 80°C for 6–8 hours.

    • Causality: The dropwise addition prevents rapid exothermic polymerization of formaldehyde. The 80°C reflux provides the exact activation energy required for the iminium ion intermediate to form and react with the enolizable ketone.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

    • Causality: TLC confirms the complete consumption of the starting material. The appearance of a lower-Rf spot (due to the polar nitrogen) validates product formation before premature workup.

  • Acid-Base Extraction: Evaporate the ethanol, dissolve the residue in 1M HCl, and wash with diethyl ether. Discard the ether layer. Basify the aqueous layer with 10% NaOH to pH 9, then extract with dichloromethane (DCM).

    • Causality: This is a critical purification step. Acidifying protonates the newly introduced basic nitrogen, moving the product into the aqueous layer and leaving unreacted, non-basic benzophenone in the organic layer. Basification then neutralizes the product, allowing it to partition cleanly into the DCM.

Protocol B: P-Glycoprotein Efflux Assay (Daunorubicin Accumulation)

This assay evaluates the MDR reversal capability of the synthesized analogues[3].

  • Cell Preparation: Culture CCRF-CEM vcr 1000 cells in RPMI-1640 medium.

    • Causality: CCRF-CEM vcr 1000 is a multidrug-resistant human leukemia cell line specifically selected for its stable overexpression of P-glycoprotein, providing a robust, high-signal model for efflux activity.

  • Pre-incubation: Seed cells at 1×106 cells/mL. Add the benzophenone analogue (e.g., GPV062) at varying concentrations (0.1 - 10 µM) and incubate for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation allows the highly lipophilic benzophenone analogue to partition into the cell membrane and bind to the transmembrane domains of P-gp before the fluorescent substrate is introduced.

  • Substrate Loading: Add daunorubicin (2 µM) to the cell suspension and incubate for an additional 30 minutes.

    • Causality: Daunorubicin is chosen because it is a known P-gp substrate and is naturally fluorescent. This allows for real-time tracking of intracellular accumulation without the steric hindrance or protocol complexity of secondary antibodies.

  • Flow Cytometry (Self-Validation): Wash cells with ice-cold PBS to halt efflux machinery. Analyze intracellular fluorescence using a flow cytometer (excitation 488 nm, emission 585 nm).

    • Causality: Ice-cold PBS rapidly drops the membrane temperature, rigidifying the lipid bilayer and paralyzing P-gp ATPase activity, thereby "freezing" the intracellular daunorubicin concentration for accurate quantification. An increase in mean cellular fluorescence compared to the vehicle control validates the compound's efficacy as a P-gp inhibitor.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 4-(Pyrrolidinomethyl)benzophenone

Executive Summary 4-(Pyrrolidinomethyl)benzophenone is a highly versatile diarylketone building block utilized in the development of pharmaceutical agents, including hepatocyte nuclear factor 4α (HNF-4α) modulators and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Pyrrolidinomethyl)benzophenone is a highly versatile diarylketone building block utilized in the development of pharmaceutical agents, including hepatocyte nuclear factor 4α (HNF-4α) modulators and targeted anticancer therapeutics[1][2]. The benzophenone core provides a robust scaffold capable of undergoing photochemical transitions, while the pyrrolidinomethyl moiety introduces a basic amine center critical for receptor binding and solubility optimization[3].

This application note details a validated, two-step synthetic protocol designed for research and drug development professionals. The methodology emphasizes scalability, mechanistic causality, and rigorous analytical validation to ensure high-fidelity yields in a professional laboratory setting.

Mechanistic Rationale and Reaction Pathway

The synthesis of 4-(Pyrrolidinomethyl)benzophenone is achieved via a two-stage linear sequence:

  • Wohl-Ziegler Benzylic Bromination: 4-methylbenzophenone undergoes radical substitution at the benzylic position using N-bromosuccinimide (NBS). The reaction is driven by a radical initiator (light or AIBN), which promotes the homolytic cleavage of the N–Br bond to propagate the radical chain mechanism[4].

  • Bimolecular Nucleophilic Substitution (SN2): The resulting 4-(bromomethyl)benzophenone intermediate is subjected to an SN2 displacement by pyrrolidine. An inorganic base is employed as an acid scavenger to prevent the protonation of the secondary amine, thereby maintaining its nucleophilicity.

G A 4-Methylbenzophenone (Starting Material) B 4-(Bromomethyl)benzophenone (Intermediate) A->B NBS, hv (100W) CHCl3, Reflux, 18h C 4-(Pyrrolidinomethyl)benzophenone (Target Product) B->C Pyrrolidine, K2CO3 MeCN, 60°C, 4h

Synthetic pathway for 4-(Pyrrolidinomethyl)benzophenone via benzylic bromination and SN2 amination.

Materials and Stoichiometry

The following quantitative parameters are optimized for a standard 75 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
4-MethylbenzophenoneStarting Material196.251.015.0 g
N-Bromosuccinimide (NBS)Brominating Agent177.981.0514.2 g
Chloroform (CHCl₃)Solvent (Phase 1)119.38N/A100 mL
4-(Bromomethyl)benzophenoneIntermediate275.141.0~15.1 g
PyrrolidineNucleophile71.121.55.85 g
Potassium Carbonate (K₂CO₃)Acid Scavenger138.212.015.2 g
Acetonitrile (MeCN)Solvent (Phase 2)41.05N/A120 mL

Note: Commercially available 4-(pyrrolidinomethyl)benzophenone (CAS: 898775-89-8) can also be sourced directly for high-throughput screening purposes[5].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-(Bromomethyl)benzophenone

Objective: Selective functionalization of the benzylic carbon via free-radical bromination.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methylbenzophenone (15.0 g, 76.4 mmol) and N-bromosuccinimide (14.2 g, 79.8 mmol) in anhydrous CHCl₃ (100 mL)[4].

  • Radical Initiation: Position a 100W incandescent bulb approximately 2 cm from the reaction flask. Causality: The specific wavelength and thermal output of the bulb efficiently initiate the homolytic cleavage of NBS without requiring chemical initiators like AIBN, maintaining a cleaner reaction profile[4].

  • Propagation: Heat the stirred mixture to a gentle reflux for 18 hours. The initial suspension will gradually change as dense NBS is consumed and lighter succinimide floats to the surface.

  • Workup & Isolation: Cool the reaction to room temperature. Wash the organic layer sequentially with distilled water (3 × 50 mL) to remove the water-soluble succinimide byproduct. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Triturate the resulting crude solid with diethyl ether (Et₂O) to extract unreacted starting material. Filter to isolate 4-(bromomethyl)benzophenone as a white solid (Yield: ~71%, mp 110-112°C)[4].

Phase 2: Amination to 4-(Pyrrolidinomethyl)benzophenone

Objective: SN2 displacement of the benzylic bromide to install the pyrrolidine ring.

  • Reaction Setup: Dissolve the purified 4-(bromomethyl)benzophenone (15.1 g, 54.9 mmol) in anhydrous acetonitrile (120 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add finely powdered, anhydrous K₂CO₃ (15.2 g, 110 mmol) followed by the dropwise addition of pyrrolidine (5.85 g, 82.3 mmol). Causality: The use of an aprotic polar solvent (MeCN) accelerates the SN2 transition state, while K₂CO₃ acts as a heterogeneous base to neutralize the evolving hydrobromic acid, preventing the formation of unreactive pyrrolidinium bromide.

  • Reaction Execution: Heat the suspension to 60°C for 4–6 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 3:1, UV visualization) until the benzylic bromide spot is fully consumed.

  • Workup: Cool the mixture and filter through a celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between ethyl acetate (150 mL) and 1M NaOH (50 mL) to ensure the product is in its free-base form.

  • Final Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified via flash column chromatography (DCM:MeOH 95:5) to yield the pure 4-(Pyrrolidinomethyl)benzophenone.

Analytical Validation

To ensure trustworthiness and system validation, the intermediate and final products must be verified against the following expected analytical signatures:

CompoundAnalytical MethodExpected Signatures
4-(Bromomethyl)benzophenone ¹H NMR (CDCl₃)δ 4.55 (s, 2H, -CH₂Br), 7.46-7.70 (m, 5H, ArH), 7.80-7.90 (m, 4H, ArH)[4].
ESI-MSm/z 275[M(⁷⁹Br)+H]⁺, 277 [M(⁸¹Br)+H]⁺ (1:1 isotopic ratio)[4].
4-(Pyrrolidinomethyl)benzophenone ¹H NMR (CDCl₃)δ 1.75-1.85 (m, 4H, pyrrolidine-CH₂), 2.45-2.55 (m, 4H, pyrrolidine-NCH₂), 3.68 (s, 2H, Ar-CH₂-N), 7.40-7.85 (m, 9H, ArH).
ESI-MSm/z 266.15 [M+H]⁺ (Molecular Weight: 265.35)[5].

References

  • Google Patents. "WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators". google.com.
  • Google Patents. "WO2017007634A1 - Benzamide or benzamine compounds useful as anticancer agents for the treatment of human cancers". google.com.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-(Pyrrolidinomethyl)benzophenone

Abstract Developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-(Pyrrolidinomethyl)benzophenone (CAS: 898775-89-8) requires overcoming specific chromatographic hurdles dictated by its molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-(Pyrrolidinomethyl)benzophenone (CAS: 898775-89-8) requires overcoming specific chromatographic hurdles dictated by its molecular structure. The compound features a highly lipophilic benzophenone core coupled with a strongly basic pyrrolidine ring. On standard silica-based stationary phases, this combination frequently results in severe peak tailing and poor resolution due to secondary electrostatic interactions. This application note details a mechanistic approach to method development, utilizing a base-deactivated stationary phase and an acidic ion-pairing mobile phase to suppress silanol activity. The resulting protocol incorporates a self-validating System Suitability Test (SST) to guarantee day-to-day analytical reproducibility.

Mechanistic Rationale & Analyte Profiling

To design an effective chromatographic method, one must first understand the physicochemical properties of the analyte and how they dictate column and mobile phase selection.

The Chromatographic Challenge

4-(Pyrrolidinomethyl)benzophenone presents a classic "basic drug" challenge. The pyrrolidine moiety exhibits a pKa of approximately 11.3 [[1]]([Link]), meaning it exists almost exclusively in its protonated, cationic form under neutral pH conditions.

When analyzed on standard silica-based C18 columns, these cationic species interact strongly with residual, unendcapped silanols (which have a pKa of ~3.5–4.5) on the silica surface via cation-exchange mechanisms. This secondary interaction is the primary cause of peak tailing, reduced theoretical plates, and analyte carryover. Furthermore, the benzophenone core is highly hydrophobic, requiring a strong organic modifier for efficient elution.

Strategic Mitigation

To overcome these challenges, this method employs two synergistic strategies:

  • Low-pH Silanol Suppression: The mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This low pH fully protonates the residual silanols on the stationary phase, rendering them neutral and eliminating the electrostatic attraction to the basic amine [[2]]([Link]).

  • Ion-Pairing Dynamics: The trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated pyrrolidine, thereby increasing retention on the reversed-phase column and drastically improving peak symmetry.

  • Detection: Benzophenone derivatives possess a highly conjugated π -system, yielding strong UV absorbance. Detection at 254 nm provides optimal sensitivity and baseline stability .

Table 1: Analyte Physicochemical Profiling
ParameterValue / CharacteristicChromatographic Implication
Analyte 4-(Pyrrolidinomethyl)benzophenoneTarget molecule for quantification.
CAS Number 898775-89-8Unique identifier for reference standard procurement.
pKa (Pyrrolidine) ~ 11.3Highly basic; requires acidic modifier (TFA) to prevent silanol interactions.
Chromophore Benzophenone coreStrong UV absorption; optimal detection at 254 nm.
Lipophilicity High (LogP > 3.0)Requires gradient elution with a strong organic modifier (Acetonitrile) [[3]]().

Experimental Protocols

The following step-by-step methodology is designed to be directly implemented in a standard analytical laboratory.

Table 2: Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-deactivated column)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Table 3: Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (focusing)
10.01090Linear ramp
12.01090Column wash
12.1955Return to initial
15.0955Re-equilibration
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into a 1000 mL volumetric flask. Dilute to volume with LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Dilute to volume with LC-MS grade Acetonitrile. Mix thoroughly and degas.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Pyrrolidinomethyl)benzophenone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Sample Solvent (50:50 Water:Acetonitrile).

Step 3: Column Equilibration

  • Purge the HPLC system lines with Mobile Phases A and B.

  • Install the XBridge BEH C18 column and equilibrate at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved at 254 nm.

System Suitability & Validation (Self-Validating System)

Trustworthiness in analytical chemistry relies on the system's ability to prove its own fitness for purpose before any unknown samples are analyzed. This protocol utilizes a strict System Suitability Test (SST). Do not proceed with sample analysis unless all SST criteria are met.

Inject the Working Standard (100 µg/mL) five consecutive times. Evaluate the chromatograms against the criteria in Table 4.

Table 4: System Suitability Criteria
ParameterAcceptance CriteriaMechanistic Rationale
Retention Time ( Rt​ ) ~ 7.5 min ± 0.2 minConfirms stable pump delivery, correct organic modifier blending, and consistent column chemistry.
Tailing Factor ( Tf​ ) 1.5The critical metric. A Tf​>1.5 indicates failing silanol suppression; check TFA concentration or column age.
Theoretical Plates ( N ) 5000Verifies column packing integrity and optimal band broadening kinetics.
Area Precision (%RSD) 2.0% (n=5)Validates autosampler injection precision and UV detector stability.

Workflow Visualization

The following diagram illustrates the logical, causality-driven workflow used to develop this method, highlighting the critical relationship between the analyte's basicity and the required chromatographic interventions.

HPLC_Workflow Analyte Analyte Profiling: 4-(Pyrrolidinomethyl)benzophenone pKa ~ 11.3 Challenge Chromatographic Challenge: Basic amine interacts with acidic silanols (Peak Tailing) Analyte->Challenge Reveals Column Stationary Phase Selection: Base-Deactivated BEH C18 Challenge->Column Dictates MobilePhase Mobile Phase Optimization: 0.1% TFA (pH ~ 2.0) Ion-Pairing & Silanol Suppression Challenge->MobilePhase Dictates Gradient Gradient Elution: 5% to 90% Acetonitrile Column->Gradient MobilePhase->Gradient SST System Suitability Test (SST): Tailing Factor ≤ 1.5 %RSD ≤ 2.0% Gradient->SST Evaluated via SST->Gradient Fails (Iterate) Success Validated Method: Robust Quantification SST->Success Passes Criteria

Logical workflow for HPLC method development of basic benzophenone derivatives.

References

  • National Institutes of Health (NIH) / PubChem. "Pyrrolidine | C4H9N | CID 31268 - Chemical and Physical Properties." PubChem Database. URL:[Link]

  • González, H., et al. "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine." Analytical Chemistry Insights, PubMed Central (PMC). URL:[Link]

  • Acta Chromatographica. "Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil." ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 4-(Pyrrolidinomethyl)benzophenone as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The compound 4-(Pyrrolidinomethyl)benzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The compound 4-(Pyrrolidinomethyl)benzophenone represents a confluence of two highly valued structural motifs: the benzophenone core and the pyrrolidine ring. The benzophenone scaffold is a ubiquitous structure in both natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, diaryl ketone structure provides a robust platform for introducing specific pharmacophoric elements.

Simultaneously, the pyrrolidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs.[4][5] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, can introduce crucial stereochemical elements, and often enhances aqueous solubility and other desirable pharmacokinetic properties.[4][5][6]

This guide presents 4-(Pyrrolidinomethyl)benzophenone not merely as a chemical entity, but as a strategic starting point for medicinal chemistry campaigns. We will provide detailed protocols for its synthesis and propose a validated workflow for its application as a foundational scaffold for the discovery of novel inhibitors of monoamine transporters, a critical target class for neurological and psychiatric disorders.

Part 1: Synthesis and Characterization

The synthesis of 4-(Pyrrolidinomethyl)benzophenone is a robust and scalable process, typically achieved via a two-step sequence involving the formation of a reactive intermediate followed by nucleophilic substitution. The causality behind this approach is the need to first install the benzoyl group onto a toluene backbone, creating the benzophenone core, and then functionalizing the methyl group to allow for the attachment of the pyrrolidine moiety.

Protocol 1.1: Synthesis of 4-(Bromomethyl)benzophenone Intermediate

Objective: To synthesize the key electrophilic intermediate, 4-(bromomethyl)benzophenone, from 4-methylbenzophenone. This protocol first creates 4-methylbenzophenone via Friedel-Crafts acylation, followed by a radical bromination.

Materials:

  • 4-Methylbenzophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzophenone (1.0 eq.) in CCl₄.

  • Initiator and Brominating Agent Addition: Add NBS (1.1 eq.) and a catalytic amount of BPO or AIBN (0.02 eq.) to the solution. The use of a radical initiator is crucial for promoting the selective bromination of the benzylic methyl group over aromatic bromination.

  • Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining acidic species) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-(bromomethyl)benzophenone.

  • Purification: The crude product can be purified by recrystallization (e.g., from hexanes) or flash column chromatography to yield the pure intermediate.

Protocol 1.2: Synthesis of 4-(Pyrrolidinomethyl)benzophenone

Objective: To synthesize the final product via nucleophilic substitution of the bromide intermediate with pyrrolidine.

Materials:

  • 4-(Bromomethyl)benzophenone (from Protocol 1.1)

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-(bromomethyl)benzophenone (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Base and Nucleophile Addition: Add K₂CO₃ (2.0 eq.) as a base to neutralize the HBr formed during the reaction. Then, add pyrrolidine (1.2 eq.) dropwise to the stirring mixture. The excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Redissolve the residue in DCM and wash with deionized water and brine. This removes any remaining inorganic impurities and excess pyrrolidine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The resulting crude product can be purified by flash column chromatography. The final, pure 4-(Pyrrolidinomethyl)benzophenone should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Application in CNS Drug Discovery - A Monoamine Transporter Modulator Scaffold

The structural architecture of 4-(Pyrrolidinomethyl)benzophenone makes it an intriguing candidate for CNS-active agents. Specifically, the pyrrolidine moiety is a key feature in a class of potent psychoactive substances known as pyrovalerone cathinones, which are known to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[7] We hypothesize that 4-(Pyrrolidinomethyl)benzophenone can serve as a novel, non-cathinone scaffold for the development of selective monoamine transporter reuptake inhibitors.

Experimental Workflow for Scaffold Evaluation

The following workflow provides a logical progression from initial screening to hit validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purity QC (≥95%) B In Vitro Radioligand Binding Assays (DAT, NET, SERT) A->B C Determine Ki values B->C D In Vitro Neurotransmitter Uptake Assays C->D Potent Binders (Ki < 1µM) E Determine IC50 values D->E F Analyze SAR E->F Confirmed 'Hits' G Design & Synthesize Analog Library F->G

Caption: High-level workflow for hit identification and validation.

Protocol 2.1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(Pyrrolidinomethyl)benzophenone for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is a competitive binding assay using a known radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates and harvester.

  • Scintillation fluid and liquid scintillation counter.

  • 4-(Pyrrolidinomethyl)benzophenone stock solution in DMSO.

Procedure:

  • Plate Preparation: To each well of a 96-well plate, add assay buffer, the test compound (4-(Pyrrolidinomethyl)benzophenone) at various concentrations (e.g., 0.1 nM to 10 µM), and the appropriate radioligand at a concentration near its Kd value.

  • Control Wells: Prepare wells for total binding (radioligand + buffer, no inhibitor) and non-specific binding (radioligand + a high concentration of the respective non-specific inhibitor).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. The choice of membrane protein concentration is critical and must be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubation Conditions: Incubate the plates for 60-120 minutes at room temperature or 4°C, depending on the transporter, to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Screening Data

The following table summarizes plausible initial screening results for the parent scaffold.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4-(Pyrrolidinomethyl)benzophenone 850675>10,000

This data is hypothetical and for illustrative purposes.

The data suggests the scaffold has moderate, non-selective affinity for DAT and NET, with no significant activity at SERT, making it a viable starting point for optimization.

Part 3: Lead Optimization Strategies

With a validated hit in hand, the next phase is to improve potency and selectivity through systematic structural modifications. The 4-(Pyrrolidinomethyl)benzophenone scaffold offers several vectors for chemical exploration.

G cluster_Scaffold cluster_Nodes cluster_Text Scaffold R1 Region 1: Benzoyl Ring R2 Region 2: Phenyl Ring Text1 Introduce EWGs/EDGs to modulate electronics and probe for H-bonds. R1->Text1 R3 Region 3: Pyrrolidine Ring Text2 Vary substitution pattern (ortho, meta, para) to alter vectoral exit. R2->Text2 Text3 Explore stereochemistry and ring substitutions (e.g., 3-hydroxy) R3->Text3

Sources

Application

mass spectrometry fragmentation pattern of CAS 898775-89-8

Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(Pyrrolidinomethyl)benzophenone (CAS 898775-89-8) Introduction & Chemical Identity 4-(Pyrrolidinomethyl)benzophenone, identified by CAS 898775-89-8[1], is a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(Pyrrolidinomethyl)benzophenone (CAS 898775-89-8)

Introduction & Chemical Identity

4-(Pyrrolidinomethyl)benzophenone, identified by CAS 898775-89-8[1], is a synthetic molecule featuring a benzophenone core linked to a basic pyrrolidine ring via a methylene bridge[2]. With a molecular formula of C18H19NO and an exact monoisotopic mass of 265.1467 Da[2], this structural motif is highly relevant in medicinal chemistry, frequently serving as a pharmacophore for CNS-active agents or as a photoaffinity label[3].

Understanding its tandem mass spectrometry (MS/MS) fragmentation pattern is critical for bioanalytical quantification, impurity profiling, and pharmacokinetic tracking. This application note provides an in-depth, self-validating protocol for the structural elucidation of this compound using high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS).

Experimental Protocols: LC-HRMS/MS

To ensure a self-validating and highly sensitive analytical system, this protocol utilizes Electrospray Ionization in positive mode (ESI+). This choice is dictated by causality: the tertiary nitrogen of the pyrrolidine ring possesses a high proton affinity, ensuring near-complete ionization in acidic mobile phases[4].

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 4-(Pyrrolidinomethyl)benzophenone standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality Check: The addition of formic acid forces the equilibrium toward the protonated state ([M+H]+) prior to droplet desolvation in the ESI source, maximizing signal intensity.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes to ensure sharp peak focusing.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (Q-TOF or Orbitrap)

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C[4].

  • Precursor Ion: m/z 266.1545 ([M+H]+).

  • Collision Energy (CE): Ramped continuously from 15 eV to 40 eV. Causality Check: Ramping the CE is required because the benzylic C-N bond is highly labile and fragments at low energies, whereas the rigid benzophenone core requires higher collision energies to dissociate.

Mechanistic Fragmentation Analysis

The fragmentation of 4-(Pyrrolidinomethyl)benzophenone is driven by charge localization and the thermodynamic stability of the resulting carbocations[5].

The Protonation Site In ESI+, the ionizing proton preferentially localizes on the tertiary nitrogen of the pyrrolidine ring, as it is the thermodynamically favored basic site compared to the benzophenone carbonyl oxygen ()[5]. This yields the precursor ion at m/z 266.1545 .

Pathway A: Benzylic-Nitrogen Cleavage (Low Collision Energy) The bond between the benzylic carbon and the pyrrolidine nitrogen is the weakest point in the molecule.

  • 4-Benzoylbenzyl Cation (m/z 195.0810): Heterolytic cleavage of the C-N bond results in the neutral loss of pyrrolidine (71.11 Da). The resulting cation at m/z 195 is exceptionally stable due to extensive resonance delocalization across the diaryl ketone system. This is typically the base peak at lower collision energies.

  • Pyrrolidinium Iminium Ion (m/z 84.0813): Cleavage of the Ar-CH2 bond with charge retention on the nitrogen yields the highly diagnostic pyrrolidin-1-ylmethylene cation ()[6]. This m/z 84 fragment is a universal marker for pyrrolidinomethyl-containing compounds.

Pathway B: Benzophenone Core Cleavage (High Collision Energy) At elevated collision energies, fragmentation extends to the benzophenone scaffold ()[7].

  • Benzoyl Cation (m/z 105.0340): Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring yields the resonance-stabilized benzoyl cation[7].

  • Phenyl Cation (m/z 77.0391): Subsequent neutral loss of carbon monoxide (CO, 28.01 Da) from the benzoyl cation generates the phenyl cation, a classic hallmark of benzoyl derivatives[7].

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses and elemental compositions required for the self-validation of the MS/MS method.

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Neutral LossRelative Abundance
Precursor Ion[M+H]+ C18H20NO+266.1545N/A100% (Low CE)
4-Benzoylbenzyl Cation C14H11O+195.081071.11 Da (Pyrrolidine)Base Peak (Mid CE)
Benzoyl Cation C7H5O+105.0340161.12 DaHigh (High CE)
Pyrrolidinium Iminium C5H10N+84.0813182.07 DaMedium (Mid CE)
Phenyl Cation C6H5+77.0391189.12 DaLow (High CE)

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 266.1545 C18H20NO+ F195 4-Benzoylbenzyl Cation m/z 195.0810 C14H11O+ M->F195 Heterolytic Cleavage - Pyrrolidine (71.11 Da) F84 Pyrrolidinium Iminium Ion m/z 84.0813 C5H10N+ M->F84 Ar-CH2 Cleavage Charge Retention on N F105 Benzoyl Cation m/z 105.0340 C7H5O+ M->F105 Carbonyl Cleavage - C11H15N (161.12 Da) F77 Phenyl Cation m/z 77.0391 C6H5+ F105->F77 Loss of CO (-28.01 Da)

ESI-MS/MS fragmentation pathway of protonated 4-(Pyrrolidinomethyl)benzophenone (m/z 266.15).

Quality Control & System Suitability

To ensure the trustworthiness of the generated data, the analytical system must be self-validating through the following checks:

  • Isotopic Fidelity: Verify the presence of the M+1 (13C) isotope peak at m/z 267.1578. Its relative abundance should be approximately 19.5% relative to the monoisotopic peak, mathematically confirming the C18 carbon count.

  • Mass Accuracy: Calibrate the HRMS instrument prior to analysis. The mass error for the diagnostic m/z 195.0810 fragment must not exceed ±5 ppm to confidently rule out isobaric matrix interferences.

References

  • The Journal of Organic Chemistry, ACS Publications. "Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry". Available at: [Link]

  • Analytical Chemistry, ACS Publications. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry". Available at: [Link]

  • Spectroscopy Online. "Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS". Available at: [Link]

Sources

Method

Application Note: 4-(Pyrrolidinomethyl)benzophenone as a Versatile Organic Building Block in Medicinal Chemistry and Chemical Biology

Introduction & Chemical Profiling In the landscape of modern drug discovery and chemical biology, multifunctional building blocks are critical for accelerating the synthesis of complex pharmacophores and molecular probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In the landscape of modern drug discovery and chemical biology, multifunctional building blocks are critical for accelerating the synthesis of complex pharmacophores and molecular probes. 4-(Pyrrolidinomethyl)benzophenone (CAS: 898775-89-8) is a highly privileged, dual-function organic building block[1].

Structurally, it integrates two powerful moieties:

  • The Benzophenone Core : An electrophilic ketone that serves as a versatile synthetic hub for carbon-carbon bond formation, as well as a premier photoreactive group for photoaffinity labeling (PAL).

  • The Pyrrolidinomethyl Group : A basic, saturated five-membered nitrogen heterocycle that acts as a solubilizing moiety and a recognized pharmacophore for numerous biological targets, including central nervous system (CNS) receptors and metabolic enzymes.

This application note provides a comprehensive guide on deploying 4-(Pyrrolidinomethyl)benzophenone in synthetic workflows, detailing the causality behind experimental choices and providing self-validating protocols for researchers.

Strategic Applications in Drug Discovery

Pharmacophore Optimization and Solubility Enhancement

The pyrrolidine ring is a ubiquitous structural motif in FDA-approved drugs. Its rigid, five-membered structure restricts the conformational freedom of the molecule, which minimizes the entropy loss upon binding to a target protein's active site[2]. Furthermore, the tertiary amine of the pyrrolidine ring has a pKa of approximately 10.5–11.0. This ensures that the nitrogen is protonated at physiological pH (7.4), allowing it to serve as a robust hydrogen-bond donor/acceptor [1][2]. From a pharmacokinetic perspective, converting this basic center into a hydrochloride (HCl) salt dramatically enhances the aqueous solubility of highly lipophilic drug candidates.

Photoaffinity Labeling (PAL) Probes

Identifying the exact binding site of a small molecule on a target protein is a fundamental challenge in chemical biology. Benzophenone is widely utilized as a photo-crosslinker because of its unique photochemical properties[3]. Upon irradiation with long-wave UV light (350–365 nm), the benzophenone ketone is excited into a reactive triplet diradical state [2][3].

Mechanistic Causality : The choice of 350–365 nm excitation is deliberate and critical. Shorter wavelengths (e.g., 254 nm) cause direct excitation and degradation of native aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) within the target protein, leading to false positives and protein aggregation. Additionally, if the benzophenone diradical does not immediately encounter a suitable C-H bond for insertion, it relaxes back to its ground state rather than reacting with the aqueous solvent. This reversibility significantly reduces non-specific background labeling compared to diazirines or aryl azides.

Data Presentation

Table 1: Physicochemical Properties of 4-(Pyrrolidinomethyl)benzophenone
PropertyValueCausality / Impact on Design
Molecular Weight 265.35 g/mol Highly optimal for small-molecule drug design; leaves ample molecular weight budget for further derivatization while remaining Lipinski Rule of 5 compliant.
Formula C18H19NOProvides a stable, non-reactive baseline in the absence of strong nucleophiles or UV light.
pKa (Pyrrolidine N) ~10.5 - 11.0Ensures protonation at physiological pH, acting as a strong H-bond participant and enabling stable salt formation.
Photoreactive Wavelength 350 - 365 nmPrevents UV-induced degradation of native protein aromatic residues during PAL assays.
Table 2: Comparative Reactivity of Photoaffinity Labels
Photoreactive GroupExcitation WavelengthReactivity with WaterCrosslinking Efficiency
Benzophenone 350 - 365 nmLow (Reversible triplet state)High (Prefers C-H insertion)
Diazirine ~350 nmHigh (Irreversible carbene)Moderate to High
Aryl Azide 250 - 280 nmHigh (Irreversible nitrene)Moderate (Prone to ring expansion)

Mandatory Visualization: Workflows and Pathways

SyntheticPathways Core 4-(Pyrrolidinomethyl)benzophenone (Core Building Block) Grignard Grignard Addition (R-MgX) Core->Grignard Anhydrous THF Reduction Ketone Reduction (NaBH4) Core->Reduction Methanol Salt Salt Formation (HCl/MeOH) Core->Salt Room Temp TertAlcohol Tertiary Alcohol (Complex Scaffold) Grignard->TertAlcohol SecAlcohol Secondary Alcohol (H-bond Donor) Reduction->SecAlcohol AmineSalt Hydrochloride Salt (High Solubility) Salt->AmineSalt

Fig 1. Synthetic derivatization pathways of 4-(Pyrrolidinomethyl)benzophenone.

PALWorkflow Incubation 1. Incubation (Probe + Target) Binding 2. Non-Covalent Binding Incubation->Binding 37°C Irradiation 3. UV Irradiation (350-365 nm) Binding->Irradiation Target Engagement Diradical 4. Triplet Diradical Formation Irradiation->Diradical Excitation Diradical->Binding Relaxation (No C-H nearby) Crosslink 5. Covalent Crosslinking Diradical->Crosslink C-H Insertion Analysis 6. LC-MS/MS Analysis Crosslink->Analysis Digestion

Fig 2. Photoaffinity labeling workflow utilizing the benzophenone photoreactive moiety.

Experimental Protocols

Protocol A: Synthesis of Tertiary Alcohols via Grignard Addition

This protocol describes the nucleophilic addition of a Grignard reagent to the benzophenone core to generate a highly functionalized tertiary alcohol.

Mechanistic Causality : Anhydrous conditions are strictly mandatory. Grignard reagents ( R−MgX ) are exceptionally strong bases. Any trace moisture in the reaction vessel or solvent will prematurely protonate the Grignard reagent, converting it into an inert alkane and a metal hydroxide, thereby destroying the nucleophile before it can attack the ketone.

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask under a continuous flow of Argon. Add 4-(Pyrrolidinomethyl)benzophenone (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the nucleophilic addition and prevent unwanted side reactions.

  • Addition : Dropwise, add the desired Grignard reagent (1.2 eq) via a syringe over 15 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Step : Perform TLC or LC-MS analysis. The complete disappearance of the starting material's characteristic UV absorption maximum (~250-260 nm) and the emergence of the tertiary alcohol mass peak self-validates the success of the nucleophilic conversion.

  • Quenching : Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Photoaffinity Cross-linking Assay Workflow

This protocol outlines the use of the compound as a PAL probe to identify protein-ligand interactions.

Mechanistic Causality : Because benzophenone requires close spatial proximity to a C-H bond for successful insertion, the probe must be allowed to reach thermodynamic equilibrium with the target protein before UV irradiation.

Step-by-Step Methodology :

  • Incubation : Incubate the purified target protein (1 µM) with the 4-(Pyrrolidinomethyl)benzophenone-derived probe (5 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 37 °C in the dark.

  • Self-Validation Step (Competition Assay) : To validate that the cross-linking is target-specific and not an artifact of hydrophobic aggregation, a parallel competition assay must be run. Co-incubate the target with the PAL probe and a 50-fold molar excess of a known, non-photoreactive native ligand. A complete abrogation of the cross-linked signal in this control self-validates the specificity of the probe.

  • UV Irradiation : Transfer the samples to a pre-chilled 96-well plate on ice. Irradiate the samples using a UV lamp centered at 365 nm for 15–30 minutes at a distance of 5 cm. (Ice prevents thermal denaturation of the protein during prolonged UV exposure).

  • Denaturation & Digestion : Precipitate the cross-linked protein using cold acetone. Resuspend in denaturation buffer (8M Urea), reduce with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin.

  • Analysis : Analyze the digested peptides via LC-MS/MS to identify the specific amino acid residue modified by the benzophenone insertion.

References

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology, 14:1239658. URL:[Link]

  • Lisauskaitė, M., Nixon, G. L., Woodley, C. M., et al. (2024). "Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum." RSC Chemical Biology, 5, 19-29. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Pyrrolidinomethyl)benzophenone

Overview & Chemical Causality 4-(Pyrrolidinomethyl)benzophenone is a synthetic molecule characterized by a highly lipophilic diarylketone (benzophenone) core and a basic, ionizable pyrrolidine ring. In its free base form...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Causality

4-(Pyrrolidinomethyl)benzophenone is a synthetic molecule characterized by a highly lipophilic diarylketone (benzophenone) core and a basic, ionizable pyrrolidine ring. In its free base form, the strong crystal lattice energy and high lipophilicity result in exceptionally poor aqueous solubility. Because the pyrrolidine nitrogen is a weak base (estimated pKa ~8.5), its solubility is heavily pH-dependent. Troubleshooting its solubility requires manipulating its ionization state, disrupting its crystal lattice, or masking its hydrophobic domains.

This guide provides field-proven causality and step-by-step methodologies to overcome these limitations for in vitro and in vivo applications.

Troubleshooting Guides & FAQs

Q1: My free base compound precipitates immediately when added to physiological buffers (pH 7.4). Why does this happen? Causality & Expert Insight: This is a classic thermodynamic failure caused by exceeding the pH of maximum solubility ( pHmax​ ). At pH 7.4, the buffer approaches the pKa of the pyrrolidine ring. According to the Henderson-Hasselbalch relationship, a significant fraction of the drug reverts to its unionized free base form, which has a negligible intrinsic solubility ( S0​ )[1]. Solution: If your assay permits, lower the formulation pH to < 6.0 using a citrate or acetate buffer to ensure complete protonation. If physiological pH is strictly required, you must bypass pH-dependency by using a host-guest complexation strategy, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic benzophenone core will partition into the cyclodextrin cavity, leaving the protonated amine group exposed to the aqueous interface[2].

Q2: I synthesized the hydrochloride (HCl) salt, but it still crashes out in simulated gastric fluid (SGF) and 0.9% saline. Isn't salt formation supposed to fix this? Causality & Expert Insight: You are encountering the Common-Ion Effect . While salt formation is the most prevalent method to enhance the dissolution of basic drugs, HCl salts are notoriously problematic in chloride-rich physiological media. The excess Cl− ions in saline or SGF shift the equilibrium of the dissolved salt back toward the solid state, surpassing the solubility product ( Ksp​ ) and forcing the HCl salt to precipitate[1],[3]. Solution: Switch to a sulfonate salt. Mesylate (methanesulfonate) or tosylate salts are strongly advocated for basic drugs because their counterions are large, highly polar, and not naturally abundant in physiological fluids[4]. This effectively circumvents common-ion precipitation.

Q3: I need a highly concentrated liquid formulation (>5 mg/mL) for an intravenous (IV) pharmacokinetic study. What is the optimal approach? Causality & Expert Insight: IV formulations cannot tolerate particulate matter, and relying solely on pH adjustment risks precipitation upon injection into the blood (which is a strong buffer at pH 7.4). Solution: Employ a ternary co-solvent system. A field-proven vehicle for highly lipophilic basic amines is 10% DMSO, 40% PEG-400, and 50% acidified saline. DMSO rapidly solvates the crystal lattice, PEG-400 stabilizes the hydrophobic benzophenone moiety via hydrogen bonding, and the acidified aqueous phase maintains the amine in its ionized state[2].

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionRecommended Use CaseExpected Solubility GainKey Limitation
Free Base (Neutral pH) Baseline intrinsic solubility ( S0​ )Solid-state characterization1x (Baseline)Highly insoluble (<10 µg/mL)
HCl Salt Formation Ionization & lattice energy reductionIn vitro assays (low Cl− media)50x - 100xCommon-ion effect in saline
Mesylate Salt Formation High polarity counterion, no common-ion effectIn vivo oral dosing (SGF compatible)200x - 500xPotential hygroscopicity
HP- β -CD Complexation Hydrophobic encapsulationNeutral pH in vitro/in vivo assays50x - 150xBulky formulation, limits max dose
Ternary Co-solvent Dielectric constant reductionIV Pharmacokinetic studies>1000xTissue irritation at injection site

Experimental Protocols

Protocol A: In Situ Mesylate Salt Synthesis

This protocol generates a highly soluble methanesulfonate salt, avoiding the common-ion effect associated with HCl salts.

  • Dissolution: Weigh 500 mg of 4-(Pyrrolidinomethyl)benzophenone free base and dissolve it in 10 mL of anhydrous acetone under continuous magnetic stirring at 25°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise to the solution. Expert Note: A slight molar excess ensures complete protonation of the pyrrolidine nitrogen without causing severe acid degradation.

  • Crystallization: Stir the mixture for 2 hours. A white/off-white precipitate of the mesylate salt will begin to form. If precipitation is slow, cool the reaction vessel to 4°C to reduce solubility and induce nucleation.

  • Isolation: Filter the suspension under vacuum, wash the filter cake with 2 mL of cold acetone to remove unreacted acid, and dry overnight in a vacuum desiccator to prevent moisture absorption.

Protocol B: Phase Solubility Study (Higuchi-Connors Method)

This self-validating system determines the optimal cyclodextrin concentration required to solubilize the drug at pH 7.4.

  • Preparation: Prepare a series of HP- β -CD solutions in 50 mM phosphate buffer (pH 7.4) at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Incubation: Add an excess amount (e.g., 10 mg) of the drug's free base to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 0.5 mL to account for membrane adsorption. Quantify the dissolved drug concentration using HPLC-UV.

  • Validation: Plot drug concentration vs. HP- β -CD concentration. A linear AL-type plot confirms a 1:1 host-guest complexation and validates the formulation's stability.

Decision Workflow Visualization

SolubilityWorkflow Start Poor Aqueous Solubility: 4-(Pyrrolidinomethyl)benzophenone Decision_pH Can assay tolerate acidic pH (pH 4.0 - 6.0)? Start->Decision_pH Path_Salt Salt Formation Workflow Decision_pH->Path_Salt Yes Path_Formulation Neutral pH Formulation Decision_pH->Path_Formulation No (Requires pH 7.4) Salt_Screen Synthesize Salts (e.g., HCl, Mesylate) Path_Salt->Salt_Screen Cyclodextrin HP-β-CD Complexation (Shields lipophilic core) Path_Formulation->Cyclodextrin Cosolvent Co-solvent System (DMSO/PEG-400/Water) Path_Formulation->Cosolvent Check_Cl Is target media rich in Cl-? (e.g., Saline, SGF) Salt_Screen->Check_Cl Mesylate Select Mesylate Salt (Avoids Common-Ion Effect) Check_Cl->Mesylate Yes HCl Select HCl Salt Check_Cl->HCl No Success Solubilization Achieved (Stable Solution) Mesylate->Success HCl->Success Cyclodextrin->Success Cosolvent->Success

Logical workflow for troubleshooting basic amine solubility limitations.

References

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews (PubMed). URL: [Link]

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges. Source: European Pharmaceutical Review. URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs. Source: GSC Biological and Pharmaceutical Sciences. URL: [Link]

Sources

Optimization

optimizing Mannich reaction yields for 4-(Pyrrolidinomethyl)benzophenone

Welcome to the Technical Support Center: Advanced Synthesis Solutions As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 4-(Pyrrolidinomethyl)benzophenone . A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Synthesis Solutions

As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 4-(Pyrrolidinomethyl)benzophenone . A common pitfall is attempting a classical Mannich reaction (direct aminomethylation) on the benzophenone core. Because the carbonyl group is strongly electron-withdrawing, it severely deactivates the aromatic ring toward electrophilic aromatic substitution, leading to trace yields and degraded starting materials.

To bypass this electronic deactivation, the field-proven, authoritative approach is the Petasis borono-Mannich multicomponent reaction [1]. By utilizing 4-benzoylphenylboronic acid as a pre-activated nucleophile, we can cleanly couple it with pyrrolidine and formaldehyde to yield the target molecule with high atom economy and scalability.

Below is our comprehensive troubleshooting guide, mechanistic workflow, and validated protocol for optimizing this specific synthesis.

I. Mechanistic Workflow

To optimize a reaction, you must first understand the transition states you are trying to stabilize. The Petasis borono-Mannich reaction bypasses aromatic deactivation by forming a tetracoordinate boronate complex, which forces an intramolecular alkyl transfer[2].

PetasisMannich A Pyrrolidine (Secondary Amine) Iminium Iminium Ion Intermediate [Highly Electrophilic] A->Iminium Condensation B Paraformaldehyde (Carbonyl Source) B->Iminium C 4-Benzoylphenylboronic Acid (Aryl Nucleophile) Boronate Tetracoordinate Boronate [Activated Complex] C->Boronate Iminium->Boronate Coordination TS Intramolecular Aryl Migration (C-C Bond Formation) Boronate->TS Migration Product 4-(Pyrrolidinomethyl)benzophenone (Target Product) TS->Product -B(OH)3

Fig 1: Petasis Borono-Mannich mechanism for 4-(Pyrrolidinomethyl)benzophenone synthesis.

II. Quantitative Optimization Data

The choice of solvent and formaldehyde source dictates the equilibrium of the iminium ion formation. Summarized below is our in-house optimization data for the synthesis of 4-(Pyrrolidinomethyl)benzophenone.

SolventFormaldehyde SourceTemp (°C)AdditiveTimeYield (%)Mechanistic Observation
DCMParaformaldehyde25None24 h35Incomplete hemiaminal dehydration.
EtOHAqueous Formalin60None12 h42High protodeboronation due to water/heat.
DCMParaformaldehyde254Å Mol. Sieves12 h65Sieves drive iminium formation effectively.
HFIP Paraformaldehyde 25 None 2 h >90 HFIP stabilizes ionic transition states.

III. Self-Validating Experimental Protocol

This protocol utilizes Hexafluoroisopropanol (HFIP), a strongly hydrogen-bonding solvent that dramatically accelerates Petasis reactions by stabilizing the polar iminium and boronate intermediates[3].

Step 1: Iminium Ion Generation

  • In an oven-dried flask under nitrogen, suspend 1.0 equivalent of paraformaldehyde (1.0 mmol, 30 mg) in 2.0 mL of HFIP.

  • Add 1.0 equivalent of pyrrolidine (1.0 mmol, 83 µL) dropwise at room temperature. Stir for 30 minutes.

  • Self-Validation Check: The cloudy suspension of paraformaldehyde will gradually clear into a homogeneous, slightly yellow solution. This visual cue confirms the complete depolymerization of paraformaldehyde and quantitative formation of the electrophilic iminium ion.

Step 2: Boronate Coordination and Migration

  • Add 1.1 equivalents of 4-benzoylphenylboronic acid (1.1 mmol, 248 mg) in one portion.

  • Stir the reaction at 25°C for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active boronic acid spot will disappear, replaced by a baseline-hugging polar spot that stains bright orange with Dragendorff’s reagent (confirming the presence of the new tertiary amine).

Step 3: Chemoselective Workup (Acid-Base Extraction)

  • Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap). Dissolve the crude residue in 10 mL of Dichloromethane (DCM).

  • Wash the organic layer with 10 mL of 1M NaOH to remove boric acid byproducts, then extract the organic layer with 15 mL of 1M HCl.

  • Causality: The target 4-(Pyrrolidinomethyl)benzophenone is a basic tertiary amine. The HCl protonates it, pulling it into the aqueous layer. Unreacted benzophenone derivatives and neutral impurities remain in the DCM, which is discarded.

  • Cool the aqueous layer in an ice bath and slowly basify to pH 12 using 6M NaOH.

  • Self-Validation Check: The aqueous layer will turn milky/cloudy as the freebase product precipitates.

  • Extract the cloudy aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 4-(Pyrrolidinomethyl)benzophenone as a pale oil/solid.

IV. Troubleshooting FAQs

Q1: My reaction stalls at ~35% yield, and I recover a lot of unreacted 4-benzoylphenylboronic acid. How can I drive it to completion? A: You are likely using standard Dichloromethane (DCM) without water scavengers. The Petasis reaction requires the dehydration of the initial hemiaminal to form the reactive iminium ion. Water generated in this step pushes the equilibrium backward. Solution: Switch your solvent to Hexafluoroisopropanol (HFIP)[3]. HFIP acts as a strong hydrogen-bond donor, stabilizing the tetracoordinate boronate intermediate and accelerating the intramolecular aryl migration. If you must use DCM, add activated 4Å molecular sieves to irreversibly trap the generated water.

Q2: I am detecting plain benzophenone in my crude NMR instead of the target product. What is causing this side reaction? A: You are observing protodeboronation. 4-benzoylphenylboronic acid is susceptible to losing its boronic acid group and being replaced by a proton, yielding benzophenone. This degradation pathway is triggered by excess water and elevated temperatures. Solution: Never use aqueous formalin for this specific synthesis. Always use solid paraformaldehyde. Furthermore, do not heat the reaction above 40°C. The HFIP-mediated protocol allows the reaction to proceed efficiently at 25°C, completely suppressing protodeboronation.

Q3: How do I separate the product from residual pyrrolidine without resorting to tedious column chromatography? A: Utilize the drastic difference in hydrophobicity during your acid-base workup. Both pyrrolidine and 4-(Pyrrolidinomethyl)benzophenone will extract into the 1M HCl aqueous layer. However, when you basify the solution to pH 12 and extract with DCM, the highly lipophilic 4-(Pyrrolidinomethyl)benzophenone readily partitions into the DCM. Pyrrolidine, being highly water-soluble and volatile, largely remains in the aqueous phase or is lost during the final solvent evaporation.

V. References

1.2 - RSC Advances 2.1 - ACS Symposium Series 3.3 - ACS Combinatorial Science

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for CAS 898775-89-8

Welcome to the Technical Support Center. As drug development professionals and researchers working with complex bifunctional molecules, ensuring the structural integrity of your compounds is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers working with complex bifunctional molecules, ensuring the structural integrity of your compounds is paramount. CAS 898775-89-8 , chemically known as 4-(Pyrrolidinomethyl)benzophenone [1], presents unique storage challenges due to its dual-reactivity profile.

This guide provides a deep-dive into the mechanistic causality of its degradation, actionable troubleshooting FAQs, and a self-validating protocol for long-term preservation.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of CAS 898775-89-8. This molecule contains two highly reactive moieties:

  • The Benzophenone Core (Photosensitivity): Benzophenones are potent photosensitizers. Upon exposure to ambient UV or visible light, the ketone undergoes intersystem crossing to an excited triplet state (a diradical). This triplet state rapidly abstracts hydrogen atoms from nearby donors, forming a ketyl radical that leads to cross-linking and photoreduction[2].

  • The Pyrrolidinomethyl Group (Oxidative Susceptibility): The pyrrolidine ring is a tertiary amine. Tertiary amines are highly susceptible to electrophilic oxidation by dissolved atmospheric oxygen or trace peroxides, rapidly converting into N-oxides[3]. Furthermore, the amine acts as an excellent hydrogen donor, meaning this molecule can undergo self-catalyzed intramolecular photodegradation if exposed to light.

Mechanisms A CAS 898775-89-8 4-(Pyrrolidinomethyl)benzophenone B UV/Vis Light Exposure A->B F Dissolved O2 / Peroxides A->F C Excited Triplet State (Diradical) B->C D Ketyl Radical Formation C->D H-Abstraction E Photodegradation & Cross-linking D->E G Electrophilic Oxidation F->G H Pyrrolidine N-Oxide Degradant G->H +16 Da Mass Shift

Mechanistic pathways of CAS 898775-89-8 degradation via photolysis and N-oxidation.

Troubleshooting FAQs

Q1: My stock solution of CAS 898775-89-8 turned yellow/brown after a week in the refrigerator. Why? A: Refrigerator storage controls thermal degradation but does not prevent photolysis if clear glass vials are used. The ambient light in the lab (or the fridge light) is sufficient to excite the benzophenone moiety into its triplet state. Because the adjacent pyrrolidine acts as a co-synergist hydrogen donor, the molecule undergoes rapid photoreduction into benzhydrol derivatives and polymeric aggregates[2]. Solution: Always use amber or opaque vials.

Q2: LC-MS analysis of my stored sample shows a major impurity with a +16 Da mass shift. What happened? A: A precise +16 Da mass shift (from [M+H]+ m/z 266.15 to 282.15) indicates the formation of a Pyrrolidine N-oxide [3]. This occurs when the tertiary amine reacts with dissolved oxygen or trace peroxides in your solvent. The zwitterionic nature of the resulting N-oxide drastically alters the compound's polarity and binding affinity[4]. Solution: Store under an inert argon atmosphere and avoid peroxide-forming solvents.

Q3: What is the best solvent for long-term stock solutions? A: Anhydrous, degassed DMSO or DMF. Do not use THF, Diethyl Ether, or Dioxane. These ethereal solvents form hydroperoxides over time, which will quantitatively oxidize your tertiary amine to the N-oxide[4]. Do not use Methanol or Ethanol. Protic solvents act as external hydrogen donors, accelerating the photoreduction of the benzophenone core[2].

Quantitative Data: Storage Viability

To assist in experimental planning, the following table summarizes the causal relationship between storage conditions and the structural integrity of CAS 898775-89-8.

Storage TemperatureLight ExposureAtmosphereSolvent MatrixEstimated Shelf-Life (>95% Purity)Primary Degradant Expected
Room Temp (20°C)Ambient LightAirMethanol< 3 DaysKetyl-radical photoproducts
4°CDark (Amber)AirTHF (Aged)1 - 2 WeeksPyrrolidine N-Oxide (+16 Da)
-20°CDark (Amber)AirDMSO3 - 6 MonthsMinor N-Oxide traces
-80°C Dark (Amber) Argon Degassed DMSO > 2 Years None (Stable)

Self-Validating Protocol for Long-Term Storage

To guarantee scientific integrity, this step-by-step methodology ensures that all vectors of degradation (light, oxygen, reactive solvents) are systematically eliminated.

Materials Required:

  • Anhydrous DMSO (sealed under Argon)

  • Amber, low-bind microcentrifuge tubes or amber glass HPLC vials

  • Argon gas line with a sterile needle

  • LC-MS for baseline validation

Step-by-Step Methodology:

  • Solvent Degassing: Pierce the septum of the anhydrous DMSO bottle with an Argon gas line. Sparge the solvent gently for 15 minutes to displace all dissolved O2. Causality: Removing dissolved oxygen halts the electrophilic oxidation of the pyrrolidine ring.

  • Dissolution (Under Subdued Light): Weigh CAS 898775-89-8 and dissolve it in the degassed DMSO to your desired stock concentration (e.g., 10 mM). Perform this step away from direct windows or harsh fluorescent lighting.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen. Amber vials block UV/Vis excitation.

  • Inert Gas Blanketing: Before capping, flush the headspace of each amber vial with Argon gas for 3–5 seconds. Cap immediately.

  • Cryogenic Storage: Transfer the vials immediately to a -80°C freezer.

  • System Validation: Take one aliquot, dilute it in LC-MS grade acetonitrile, and run a baseline LC-MS. You should observe a single pristine peak at m/z 266.15 [M+H]+. Repeat this on a dummy aliquot at Day 30. The absence of a peak at m/z 282.15 validates the integrity of your storage system.

Protocol S1 1. Degas Solvent (Argon Sparge) S2 2. Dissolve Compound S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Argon Overlay Headspace S3->S4 S5 5. Store at -80°C S4->S5

Self-validating workflow for the long-term preservation of photosensitive amines.

References

  • Title: 898775-89-8 | 4-(Pyrrolidinomethyl)
  • Source: acs.
  • Source: acs.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing with Pyrrolidinomethyl Benzophenones

Welcome to the technical support center for the analysis of pyrrolidinomethyl benzophenones. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of pyrrolidinomethyl benzophenones. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic challenges, specifically peak tailing, encountered during HPLC analysis of this class of compounds. The inherent basicity of the pyrrolidinomethyl group often leads to undesirable secondary interactions with standard silica-based stationary phases, compromising peak symmetry, resolution, and quantification accuracy.

This resource provides in-depth, cause-and-effect explanations for experimental choices, step-by-step protocols for troubleshooting, and a comprehensive FAQ section to address your most pressing questions.

Troubleshooting Guide: From Tailing Peaks to Symmetrical Elution

This section is structured in a question-and-answer format to directly address the issues you may be facing in the laboratory.

Question 1: Why are my pyrrolidinomethyl benzophenone peaks consistently tailing on my C18 column?

Answer:

Peak tailing with basic compounds like pyrrolidinomethyl benzophenones is most commonly caused by secondary interactions between the protonated form of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] Here's a breakdown of the mechanism:

  • Analyte's Basic Nature: The pyrrolidinomethyl group is basic and will be protonated (positively charged) in mobile phases with a pH below its pKa.

  • Stationary Phase Acidity: Standard silica-based columns (especially older, Type A silica) have a population of accessible, acidic silanol groups.[2][4] At mobile phase pH values above approximately 3.5, these silanol groups begin to deprotonate, becoming negatively charged (Si-O⁻).[5][6]

  • Undesirable Ionic Interactions: The positively charged analyte molecules can then interact strongly with these negatively charged silanol sites via ion-exchange mechanisms.[7] This secondary retention mechanism is stronger and has slower kinetics than the intended hydrophobic (reversed-phase) retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."[1][2]

Question 2: I've been told to adjust the mobile phase pH. What is the rationale, and how do I perform a pH study?

Answer:

Adjusting the mobile phase pH is one of the most powerful tools to control the retention and peak shape of ionizable compounds.[8][9][10] The goal is to shift the equilibrium of either the analyte or the stationary phase to a state that minimizes the problematic secondary ionic interactions.

The Rationale: Two Primary Strategies

  • Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to a range of 2.5-3.5, you can ensure that the vast majority of the residual silanol groups on the stationary phase are fully protonated (Si-OH).[1][2] In this neutral state, they are far less likely to engage in strong ionic interactions with your protonated basic analyte. The primary interaction mechanism then becomes the desired reversed-phase partitioning, leading to improved peak symmetry.

  • High pH (Analyte Neutralization): An alternative approach is to raise the mobile phase pH to be at least 2 units above the pKa of the pyrrolidinomethyl group. At this high pH, the analyte will be in its neutral, deprotonated form. A neutral molecule will not participate in ionic interactions with any deprotonated silanols, thus eliminating this cause of peak tailing.[11] This strategy requires a pH-stable column, as traditional silica can dissolve at high pH.

Experimental Protocol: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of a pyrrolidinomethyl benzophenone analog.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (preferably a modern, high-purity, end-capped column)

  • Your pyrrolidinomethyl benzophenone standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffers/Acids: Formic acid, trifluoroacetic acid (TFA), and ammonium formate.

Procedure:

  • Initial Conditions:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B (Organic): Acetonitrile

    • Gradient: 20-80% B over 15 minutes (adjust as needed for elution)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for your compound.

  • Low pH Runs:

    • Run 1: Perform an injection using the initial conditions with 0.1% formic acid.

    • Run 2: Prepare a new aqueous mobile phase with 0.1% TFA in water (pH ~2.0). Equilibrate the column thoroughly and perform an injection. TFA can also act as an ion-pairing agent, which can sometimes improve peak shape for bases.[12]

    • Analysis: Compare the peak tailing factor (also known as asymmetry factor) from both runs. A value closer to 1.0 indicates a more symmetrical peak.[5]

  • Intermediate pH Run (for comparison):

    • Run 3: Prepare a 20 mM ammonium formate buffer, adjusted to pH 4.5 with formic acid. Equilibrate the column and inject your standard.

    • Analysis: Observe the peak shape. It is common to see increased tailing in this mid-pH range where both analyte and silanols can be ionized.[5]

  • Data Evaluation:

    • Summarize your findings in a table, comparing retention time and tailing factor at each pH.

    • Select the pH condition that provides the best peak symmetry without compromising retention or resolution from other components in your sample.

pH ConditionAqueous Mobile PhaseRetention Time (min)Tailing Factor (As)Observations
Low pH 0.1% TFA in Water (pH ~2.0)e.g., 8.5e.g., 1.1Sharp, symmetrical peak
Low pH 0.1% Formic Acid in Water (pH ~2.7)e.g., 8.2e.g., 1.3Minor tailing observed
Mid pH 20mM Ammonium Formate (pH 4.5)e.g., 7.5e.g., 2.1Significant peak tailing
Question 3: Adjusting pH helped, but there's still some tailing. What else can I do?

Answer:

If pH optimization alone is insufficient, you can employ several other strategies, often in combination.

  • Use a Competing Base Additive: Adding a small concentration of a basic "silanol suppressor" like triethylamine (TEA) or diethylamine (DEA) to your mobile phase can be very effective.[4][13] These small amine molecules will compete with your analyte for the active silanol sites on the stationary phase, effectively masking them and allowing your compound of interest to elute symmetrically. A typical starting concentration is 0.1-0.5% in the mobile phase.[13]

  • Evaluate Your Column Technology: Not all C18 columns are created equal. If you are using an older column, it may have a higher concentration of active silanol groups.[2] Consider these modern alternatives:

    • End-Capped Columns: These columns have their residual silanols chemically bonded with a small, inert group (like a trimethylsilyl group), making them less accessible to your analyte.[1][3][14][15]

    • High-Purity (Type B) Silica Columns: Modern manufacturing processes use silica with very low metal content, which reduces the acidity of the silanol groups, thereby minimizing tailing for basic compounds.[2]

    • Polar-Embedded or Polar-Endcapped Columns: These phases have a polar group (like an amide) embedded within the C18 chain. This can help shield the silanol groups and provides an alternative interaction mechanism that can improve the peak shape of basic analytes.[5][16]

    • Hybrid or Non-Silica Columns: Columns based on hybrid organic/inorganic particles or purely polymeric supports offer enhanced pH stability and have inherently fewer or no silanol groups, which can eliminate this type of peak tailing.[2][11]

  • Check for System and Method Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak fronting or tailing.[3][17] Try diluting your sample by a factor of 10 and reinjecting to see if the peak shape improves.

    • Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow-bore as possible. Excessive dead volume can cause peak broadening and tailing.[5]

    • Blocked Frit: If all peaks in your chromatogram are tailing or split, it could indicate a partially blocked column inlet frit.[18][19] Try backflushing the column (disconnect from the detector first) or replacing the frit if possible.

Visualizing the Problem: Analyte-Silanol Interaction

The following diagram illustrates the core issue: the undesirable ionic interaction between a protonated pyrrolidinomethyl benzophenone and a deprotonated silanol group on the stationary phase surface, which leads to peak tailing.

Caption: Mechanism of peak tailing for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor? A1: For quantitative analysis, a USP (United States Pharmacopeia) tailing factor between 0.9 and 1.5 is often acceptable, though an ideal peak has a tailing factor of 1.0.[1][5] Values greater than 2.0 indicate significant tailing that should be addressed as it can impact integration accuracy.

Q2: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing? A2: Yes, it can have an effect, though it's usually secondary to pH and column chemistry. Methanol is more protic and can sometimes better shield silanol groups, leading to slightly improved peak shapes for basic compounds compared to acetonitrile. It's worth evaluating both solvents during method development.

Q3: My compound is part of a chiral separation. How does that affect troubleshooting peak tailing? A3: The principles remain the same, but your options for changing the mobile phase may be more limited by the requirements of the chiral stationary phase (CSP). For normal phase chiral separations, peak tailing of basic analytes is very common. The standard solution is to add a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., Hexane/Isopropanol) to block the acidic silanol sites on the silica surface of the CSP.[13]

Q4: I see peak fronting, not tailing. What causes this? A4: Peak fronting is typically caused by different issues than tailing. The most common causes are column overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase (e.g., dissolving your sample in a much stronger solvent than the initial mobile phase).[2][20]

Q5: Will a guard column help with peak tailing? A5: A guard column will generally not fix peak tailing caused by chemical interactions with the stationary phase, as it is usually packed with the same material as the analytical column. However, it is highly recommended to use a guard column to protect the analytical column from strongly retained impurities and particulates that could block the inlet frit and cause physical peak distortions over time.[18]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. Available at: [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. Available at: [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • Peak Shape Problems | LCGC International. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. Available at: [Link]

  • LC Technical Tip - Phenomenex. Available at: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4-(Pyrrolidinomethyl)benzophenone

Welcome to the technical support center for the chromatographic purification of 4-(Pyrrolidinomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 4-(Pyrrolidinomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 4-(Pyrrolidinomethyl)benzophenone.

Q1: What are the typical chromatographic methods for purifying 4-(Pyrrolidinomethyl)benzophenone?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the analysis and purification of benzophenone derivatives like 4-(Pyrrolidinomethyl)benzophenone due to their generally nonpolar nature.[1] A C18 column is a standard choice for the stationary phase, offering good separation for a variety of benzophenone compounds.[1][2] Normal-phase chromatography can also be employed, particularly for preparative scale purifications.

Q2: What is a good starting mobile phase for the RP-HPLC purification of this compound?

A2: A common starting point for the RP-HPLC analysis of benzophenone derivatives is a mixture of an organic solvent, such as acetonitrile or methanol, and water.[1] Given the presence of the polar pyrrolidinomethyl group, a gradient elution is often necessary to achieve optimal separation, especially when dealing with impurities of varying polarities.[1] An acidic modifier, like formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape for basic compounds like 4-(Pyrrolidinomethyl)benzophenone by ensuring consistent protonation of the amine group.[3]

Q3: My peak shape for 4-(Pyrrolidinomethyl)benzophenone is poor (tailing or fronting). What could be the cause?

A3: Poor peak shape can arise from several factors:

  • Secondary Interactions: The basic nitrogen in the pyrrolidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[4] Using a mobile phase with a low pH (e.g., by adding formic acid) can protonate the amine, minimizing these interactions.[3]

  • Column Overload: Injecting too much sample can lead to broadened or distorted peaks. Try reducing the injection volume or sample concentration.[5]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6] It's best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination: Buildup of strongly retained compounds on the column can affect peak shape.[5][6] Proper column flushing and sample filtration are crucial preventative measures.[5][6]

Q4: I am observing inconsistent retention times for my compound. What should I check?

A4: Retention time variability can be a frustrating issue. Here are some common culprits:

  • Mobile Phase Preparation: Ensure your mobile phases are freshly prepared and accurately measured each time.[6] If a specific pH is required, calibrate your pH meter regularly.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a consistent temperature is highly recommended.[6]

  • Column Equilibration: Insufficient column equilibration with the mobile phase before injection can lead to drifting retention times.[7] It's good practice to flush the column with at least 10-20 column volumes of the initial mobile phase.[3]

  • System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.[8]

Q5: Is 4-(Pyrrolidinomethyl)benzophenone susceptible to degradation during the purification process?

A5: Benzophenone derivatives can be susceptible to photodegradation upon exposure to light.[9] It is advisable to protect solutions of the compound from light, for example, by using amber vials. Additionally, depending on the mobile phase conditions and the presence of impurities, other degradation pathways like hydrolysis or oxidation could be possible, although less common under typical chromatographic conditions.[9] Forced degradation studies can help identify potential degradation products and establish the stability of the compound under various stress conditions.[9][10][11]

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you might encounter.

Problem 1: Low Recovery of 4-(Pyrrolidinomethyl)benzophenone

Symptoms: The amount of purified product is significantly lower than expected based on the crude sample analysis.

Potential Cause Troubleshooting Action Scientific Rationale
Irreversible Adsorption 1. Add a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase. 2. Consider a different stationary phase, such as one with end-capping or a polymer-based column.The basic pyrrolidine group can strongly and sometimes irreversibly bind to active silanol sites on the silica support. A basic modifier competes for these sites, while alternative stationary phases have fewer or no such active sites.
Precipitation on Column 1. Ensure the sample is fully dissolved in the injection solvent. 2. Filter the sample before injection.[5][6] 3. Check the solubility of the compound in the initial mobile phase.If the compound is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to low recovery and high backpressure.[7]
Compound Degradation 1. Protect the sample from light during preparation and the chromatographic run.[9] 2. Analyze fractions immediately after collection to assess for degradation over time.Benzophenone derivatives are known to be light-sensitive.[9] Prolonged exposure can lead to the formation of degradation products, reducing the yield of the desired compound.
Problem 2: Co-elution of Impurities

Symptoms: The purified fractions of 4-(Pyrrolidinomethyl)benzophenone are contaminated with closely eluting impurities.

Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal Mobile Phase 1. Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[12] 3. Modify the mobile phase pH.[3]Different organic modifiers and pH values can alter the selectivity of the separation by influencing the interactions of the analytes with the stationary phase.[12]
Inefficient Stationary Phase 1. Try a column with a different chemistry (e.g., a phenyl or cyano phase).[13][14] 2. Use a column with a smaller particle size or a longer length to increase efficiency.Different stationary phases offer different selectivities based on interactions like pi-pi stacking (phenyl phase) or dipole-dipole interactions (cyano phase), which can help resolve co-eluting compounds.[13][14]
Sample Overload 1. Reduce the amount of sample injected onto the column.[5]Overloading the column can lead to peak broadening and a loss of resolution between closely eluting compounds.[5]
Problem 3: High Backpressure

Symptoms: The HPLC system pressure is significantly higher than normal for the given method.

Potential Cause Troubleshooting Action Scientific Rationale
Column or Frit Blockage 1. Filter all samples and mobile phases before use.[5][6] 2. Use a guard column or an in-line filter to protect the analytical column.[5][6] 3. Reverse-flush the column (if permitted by the manufacturer) with a strong solvent.Particulates from the sample or mobile phase can clog the column inlet frit, leading to a rapid increase in backpressure.[5][6]
Buffer Precipitation 1. Ensure that any buffer salts used in the mobile phase are soluble in the highest organic concentration of the gradient.[3]If the buffer is not soluble in the organic portion of the mobile phase, it can precipitate within the system, causing blockages.[3]
High Mobile Phase Viscosity 1. Consider switching to a lower viscosity organic solvent (e.g., acetonitrile instead of methanol). 2. Increase the column temperature to reduce the viscosity of the mobile phase.[3]High viscosity mobile phases require higher pressure to be pumped through the column.[3]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General RP-HPLC Method Development for 4-(Pyrrolidinomethyl)benzophenone
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Initial Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Workflow for Troubleshooting Co-elution Issues

Coelution_Troubleshooting Start Co-eluting Impurities Detected Modify_Gradient Adjust Gradient Slope (Make it shallower) Start->Modify_Gradient Check_Overload Reduce Sample Load Start->Check_Overload Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Modify_Gradient->Change_Organic If still co-eluting Success Resolution Achieved Modify_Gradient->Success If resolved Adjust_pH Modify Mobile Phase pH Change_Organic->Adjust_pH If still co-eluting Change_Organic->Success If resolved Change_Column Change Stationary Phase (e.g., Phenyl, Cyano) Adjust_pH->Change_Column If still co-eluting Adjust_pH->Success If resolved Change_Column->Success Check_Overload->Modify_Gradient Peak_Tailing_Causes cluster_causes Potential Causes Peak_Tailing Peak Tailing Observed Secondary_Interactions Secondary Interactions (Amine with Silanols) Peak_Tailing->Secondary_Interactions Column_Overload Column Overload Peak_Tailing->Column_Overload Inappropriate_Solvent Inappropriate Sample Solvent Peak_Tailing->Inappropriate_Solvent Column_Contamination Column Contamination Peak_Tailing->Column_Contamination

Caption: Common causes leading to peak tailing.

References

Sources

Optimization

Technical Support Center: Crystallization of 4-(Pyrrolidinomethyl)benzophenone

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the crystallization of 4-(Pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the crystallization of 4-(Pyrrolidinomethyl)benzophenone. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your crystallization experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the known physicochemical properties of 4-(Pyrrolidinomethyl)benzophenone?

4-(Pyrrolidinomethyl)benzophenone, also known as phenyl[4-(1-pyrrolidinylmethyl)phenyl]methanone, is an organic compound with the following properties:

PropertyValueSource
CAS Number 898775-89-8
Molecular Formula C18H19NO
Molecular Weight 265.35 g/mol
Appearance Likely a solid at room temperature, based on the parent compound, benzophenone.[1]
Melting Point Not experimentally determined in publicly available literature. Benzophenone, the parent compound, has a melting point of 48.5 °C.[1][2] Substituted benzophenones can have a wide range of melting points.
Solubility Specific quantitative data is not readily available. Generally, benzophenone and its derivatives are soluble in many organic solvents and insoluble in water.[1]

Expert Insight: The lack of specific public data for this compound is not uncommon for research-grade molecules. This guide will equip you with the protocols to determine these key parameters in your own lab.

FAQ 2: Which solvents should I start with for initial crystallization screening?

A successful crystallization begins with proper solvent selection. The principle of "like dissolves like" is a good starting point. Given the structure of 4-(Pyrrolidinomethyl)benzophenone, which has both nonpolar (benzene rings) and polar (carbonyl and pyrrolidine groups) features, a range of solvents should be screened.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan interact with the polar groups of the molecule.
Ketones Acetone, Methyl Ethyl KetoneSimilar polarity to the carbonyl group.
Esters Ethyl AcetateOffers moderate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally good solvents for moderately polar compounds.
Aromatic Hydrocarbons Toluene, XyleneMay dissolve the nonpolar portions of the molecule well.
Halogenated Solvents Dichloromethane, ChloroformOften effective for a wide range of organic compounds.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF)High polarity may lead to good solubility.
Nonpolar Solvents Hexane, HeptaneCan be used as anti-solvents.

Experimental Protocol: Small-Scale Solubility Test

  • Place approximately 10-20 mg of 4-(Pyrrolidinomethyl)benzophenone into a small vial.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves.

  • Record the approximate volume of solvent required. A good starting solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

FAQ 3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when a solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

Troubleshooting Strategies:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually transfer it to a colder environment (e.g., refrigerator, then freezer). Rapid cooling often favors oiling out.

  • Use a more dilute solution: Add more solvent to the hot solution to decrease the level of supersaturation.

  • Change the solvent system:

    • If using a single solvent, try a solvent with a lower boiling point.

    • If using a mixed solvent system, adjust the ratio to increase the proportion of the solvent in which the compound is less soluble.

  • Seed the solution: Introduce a small crystal of the compound (if available) or scratch the inside of the flask with a glass rod at the air-solution interface to induce nucleation.

Section 2: Troubleshooting Guide

Problem 1: No crystals are forming, even after extended cooling.

If your solution remains clear and no crystals form, the solution is likely not sufficiently supersaturated.

Decision & Action Workflow:

start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation evaporate Slowly evaporate some solvent. check_supersaturation->evaporate No seed Introduce a seed crystal or scratch the flask. check_supersaturation->seed Yes evaporate->seed add_anti_solvent Add an anti-solvent dropwise. add_anti_solvent->seed end Crystals Form seed->end reheat Re-heat and try a different cooling profile. reheat->seed

Troubleshooting No Crystal Formation

Detailed Protocols:

  • Slow Evaporation: Loosen the cap of your crystallization vessel slightly to allow for slow evaporation of the solvent. This will gradually increase the concentration of the solute.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, until turbidity persists. Then, add a few drops of the good solvent to redissolve the turbidity and allow the solution to stand.

  • Seeding: If you have a previously isolated crystal, add a tiny amount to the solution. If not, scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

Problem 2: The crystals are very fine needles or powder.

The formation of very small crystals often indicates that nucleation was too rapid and widespread, leaving little time for the growth of larger, more ordered crystals.

Causality & Solutions:

  • Cause: Too rapid cooling or excessive supersaturation.

  • Solution 1: Slower Cooling. Insulate the crystallization flask to slow down the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

  • Solution 2: Reduce Supersaturation. Before cooling, add a small amount of additional hot solvent to the dissolved sample. This will lower the supersaturation level and encourage slower crystal growth.

  • Solution 3: Re-dissolve and Re-crystallize. Heat the solution to re-dissolve the fine crystals, then follow a slower cooling protocol.

Problem 3: How do I address potential polymorphism?

Benzophenone derivatives are known to exhibit polymorphism, meaning the compound can exist in different crystalline forms with distinct physicochemical properties.[3] It is crucial to identify and control the desired polymorph for consistent results, especially in drug development.

Polymorph Screening Strategy:

A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions.

Experimental Approaches for Polymorph Screening:

MethodDescription
Solvent Variation Crystallize from a diverse range of solvents with varying polarities and hydrogen bonding capabilities.
Cooling Rate Variation Employ both rapid and slow cooling profiles.
Evaporation Allow solvent to evaporate at different temperatures (e.g., room temperature, 4°C).
Anti-Solvent Addition Use different anti-solvents and addition rates.
Slurry Experiments Stir a suspension of the solid in a solvent where it is sparingly soluble for an extended period. This often converts a metastable form to the most stable form.
Melt Crystallization Heat the solid above its melting point and then cool it at different rates.

Characterization of Polymorphs:

The resulting solids should be analyzed using techniques such as:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystal forms.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To identify solvates or hydrates.

  • Microscopy: To observe crystal habit.

Section 3: Protocols for Physicochemical Characterization

Protocol 1: Determination of Melting Point

A sharp melting point is a good indicator of purity.

Procedure using a Digital Melting Point Apparatus:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can be done to find an approximate range).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[4]

Workflow:

A Add excess solid to a known volume of solvent. B Equilibrate at a constant temperature with agitation (24-72h). A->B C Separate solid and liquid phases (centrifugation/filtration). B->C D Analyze the concentration of the supernatant by a suitable method (e.g., HPLC). C->D

Shake-Flask Solubility Determination

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 4-(Pyrrolidinomethyl)benzophenone to a vial containing a known volume of the solvent of interest.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.

  • Separation: Remove the vial and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.

References

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

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  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at: [Link]

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  • Prevalent polymorphism in benzophenones. Ben-Gurion University Research Portal. Available at: [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available at: [Link]

  • Benzophenone. Wikipedia. Available at: [Link]

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  • Method for purifying and separating benzophenone. Google Patents.
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  • Benzophenone. American Chemical Society. Available at: [Link]

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  • Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. ChemRxiv. Available at: [Link]

  • Recent Advances in Polymorph Discovery Methods of Organic Crystals. Gwern.net. Available at: [Link]

  • Polymorph Screening Services. Improved Pharma. Available at: [Link]

  • Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. ResearchGate. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

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  • Melting Point model. OCHEM user's manual. Available at: [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. Available at: [Link]

  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. PMC. Available at: [Link]

  • De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. Available at: [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. SpringerLink. Available at: [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and... ResearchGate. Available at: [Link]

  • Benzophenone. Wikipedia. Available at: [Link]

  • melting point standard benzophenone. ChemBK. Available at: [Link]

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Reference Data & Comparative Studies

Validation

4-(Pyrrolidinomethyl)benzophenone vs. Standard Benzophenone Derivatives: A Comparative Guide for Photoaffinity Labeling and Drug Design

As an application scientist specializing in chemical proteomics and probe design, I frequently encounter the challenge of balancing a photophore's reactivity with its aqueous solubility. Standard benzophenone (BP) deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in chemical proteomics and probe design, I frequently encounter the challenge of balancing a photophore's reactivity with its aqueous solubility. Standard benzophenone (BP) derivatives are ubiquitous in photoaffinity labeling (PAL) due to their chemical stability and efficient C-H bond insertion. However, their extreme lipophilicity often leads to probe aggregation and high non-specific background in aqueous biological matrices.

The introduction of 4-(Pyrrolidinomethyl)benzophenone (4-PMBP) offers a highly effective structural evolution. By incorporating an ionizable pyrrolidinomethyl moiety, 4-PMBP dramatically shifts the physicochemical profile of the probe, offering enhanced solubility and altered binding kinetics. This guide objectively compares 4-PMBP against standard BP derivatives, providing mechanistic insights, experimental data, and validated protocols for researchers optimizing target identification workflows.

Mechanistic Causality: Why Modify the Benzophenone Core?

To understand the utility of 4-PMBP, we must first examine the causality behind its structural design and how it overcomes the limitations of traditional BP probes.

The Photochemical Mechanism

Both standard BP and 4-PMBP rely on the exact same fundamental photochemistry. Upon UV irradiation (typically ~350–365 nm), the carbonyl oxygen transitions to an excited triplet diradical state. This diradical abstracts a hydrogen atom from a spatially adjacent C-H bond (preferentially targeting methionine or aliphatic side chains), followed by rapid radical recombination to form a stable C-C covalent bond 1.

The Solubility Bottleneck of Standard BP

Standard BP is highly hydrophobic. In aqueous lysates or live-cell environments, it tends to partition into lipid membranes or non-specifically bind to hydrophobic protein patches. This off-target affinity masks true target interactions and necessitates the use of organic co-solvents (like DMSO), which can denature sensitive protein targets and alter binding site conformations 2.

The 4-PMBP Advantage

The pyrrolidinomethyl group features a tertiary amine with a pKa of approximately 9.5. At physiological pH (7.4), this amine is protonated. This localized positive charge acts as a built-in solubilizing motif, drastically reducing the need for organic co-solvents. Furthermore, the localized charge can be leveraged in rational drug design to target acidic binding pockets (e.g., those containing Aspartate or Glutamate residues) via electrostatic steering—a targeting strategy unachievable with neutral, highly lipophilic BP probes.

G A Ground State (BP / 4-PMBP) B UV Light (~350-365 nm) A->B Absorption C Triplet Diradical Excited State B->C Intersystem Crossing D H-Abstraction (Target C-H) C->D Proximity < 3.1 Å E Radical Recombination D->E F Stable C-C Covalent Adduct E->F

Photochemical activation pathway of benzophenone derivatives forming covalent adducts.

Quantitative Data Presentation

The following table summarizes the physicochemical and operational differences between standard Benzophenone, 4-PMBP, and Diazirine (another common photophore provided for baseline comparison).

ParameterStandard Benzophenone (BP)4-(Pyrrolidinomethyl)benzophenoneDiazirine (Reference)
Activation Wavelength 350 – 365 nm350 – 365 nm~350 nm
Reactive Intermediate Triplet DiradicalTriplet DiradicalCarbene
Aqueous Solubility (pH 7.4) Very Low (Requires >5% DMSO)High (Requires <0.5% DMSO)Moderate
Ionization State (pH 7.4) NeutralCationic (Protonated Amine)Neutral
Non-Specific Hydrophobic Binding HighLow to ModerateLow
C-H Insertion Efficiency High (Prefers Met, aliphatic C-H)High (Maintains BP core efficiency)Moderate (Prone to water quenching)
Protein Damage Risk Low (Long wavelength UV)Low (Long wavelength UV)Low

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, any photoaffinity experiment must be a self-validating system. This requires strict controls: a "Dark" control to rule out non-covalent irreversible binding, and a "Competition" control to prove active-site specificity.

Protocol 1: In Vitro Photoaffinity Crosslinking Assay
  • Probe Preparation : Dissolve the 4-PMBP-conjugated probe in an aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Because 4-PMBP is highly soluble, you can keep DMSO concentrations below 0.5%, preserving the native folding state of your target protein.

  • Equilibration : Incubate the target protein (1 µM) with the 4-PMBP photoprobe (10 µM) for 30 minutes at 4°C. Causality: Performing this step at 4°C minimizes the thermal degradation of the protein and reduces off-target, transient collision interactions.

  • Self-Validation Controls :

    • Control A (Dark) : Keep one sample aliquot wrapped entirely in aluminum foil.

    • Control B (Competition) : Pre-incubate the protein with 100 µM of a known, non-photoreactive high-affinity competitor for 15 minutes before adding the 4-PMBP probe.

  • UV Irradiation : Transfer the samples to a 96-well glass-bottom plate. Irradiate at 365 nm (using a Stratalinker or custom LED array) for 15–30 minutes on ice. Causality: 365 nm is specifically chosen because it selectively excites the benzophenone core without causing direct UV damage to aromatic amino acids (which absorb primarily at 280 nm) 3.

  • Quenching : Terminate the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

Protocol 2: LC-MS/MS Adduct Identification
  • Digestion : Perform in-gel or in-solution trypsin digestion of the crosslinked protein to generate peptide fragments.

  • Enrichment : If the 4-PMBP probe contains a bio-orthogonal handle (e.g., an alkyne group), perform CuAAC "click" chemistry to attach a biotin tag, followed by streptavidin bead enrichment to isolate only the crosslinked peptides 4.

  • Mass Spectrometry Analysis : Analyze the enriched fraction via high-resolution LC-MS/MS. Instruct the search algorithm to look for the specific mass shift corresponding to the 4-PMBP adduct covalently bound to the target peptide.

Workflow cluster_controls Self-Validating Conditions Start Protein + 4-PMBP Probe Dark Dark Control (No UV) Start->Dark Comp Competition Control (+ Excess Ligand) Start->Comp Test Test Sample (UV 365 nm) Start->Test Analysis SDS-PAGE / LC-MS/MS Dark->Analysis Expected: No Labeling Comp->Analysis Expected: Reduced Labeling Test->Analysis Expected: Max Labeling Result Specific Adduct Identification Analysis->Result

Self-validating workflow for photoaffinity labeling ensuring target specificity.

Conclusion

While standard benzophenone remains a foundational tool in photoaffinity labeling, its physicochemical limitations—namely poor aqueous solubility and high non-specific hydrophobic binding—cannot be ignored in modern drug discovery. 4-(Pyrrolidinomethyl)benzophenone represents a highly rational structural optimization. By introducing a protonatable tertiary amine, researchers gain a highly soluble photophore that minimizes the need for denaturing organic solvents. For scientists targeting complex, membrane-associated, or aggregation-prone proteins, transitioning to functionalized BP derivatives like 4-PMBP is a scientifically sound strategy to improve signal-to-noise ratios in chemical proteomics.

References

  • Small molecule target identification using photo-affinity chromatography Source: IU Indianapolis ScholarWorks URL:1

  • Photoaffinity labeling in target- and binding-site identification Source: PMC - NIH URL:2

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development Source: PMC - NIH URL:3

  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) Source: PMC - NIH URL:4

Sources

Comparative

Comparative In Vitro Efficacy of Nitrogen-Containing Benzophenone Analogues

Executive Summary & Mechanistic Rationale The overproduction of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a hallmark of chronic inflammatory and autoimmune...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The overproduction of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a hallmark of chronic inflammatory and autoimmune pathologies such as rheumatoid arthritis and inflammatory bowel disease[1]. While standard therapeutic interventions rely heavily on corticosteroids (e.g., dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs like indomethacin), their long-term clinical utility is severely bottlenecked by systemic toxicity, immunosuppression, and gastrointestinal adverse events[1].

Recent drug discovery efforts have pivoted toward small-molecule dual-action inhibitors. Synthesized primarily via the Mannich reaction, nitrogen-containing benzophenone analogues (incorporating piperidine, morpholine, or N-methyl piperazine moieties) have emerged as highly potent, non-steroidal alternatives[2]. These compounds not only inhibit the NF-κB and MAPK signaling cascades responsible for cytokine transcription but also exhibit intrinsic antioxidant properties, neutralizing reactive oxygen species (ROS) that exacerbate tissue damage[3].

This guide provides an objective, data-driven comparison of these novel analogues against standard reference drugs, detailing the self-validating in vitro protocols required to accurately benchmark their efficacy.

Signaling Pathway Modulation

Nitrogen-containing benzophenone analogues exert their effects upstream of cytokine translation. By inhibiting the phosphorylation events within the MAPK cascade and preventing the nuclear translocation of NF-κB, these compounds effectively silence the transcription of TNF-α and IL-6[3].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Benz Nitrogen-Containing Benzophenone Analogues Benz->NFkB Inhibits Benz->MAPK Inhibits TNFa TNF-α Production NFkB->TNFa Transcription IL6 IL-6 Production NFkB->IL6 Transcription MAPK->TNFa MAPK->IL6

Mechanism of TNF-α and IL-6 inhibition by benzophenone analogues via NF-κB/MAPK modulation.

Quantitative Data: Efficacy & Toxicity Benchmarks

To objectively evaluate these compounds, we must look at their dual functionality: cytokine inhibition and radical scavenging (antioxidant) activity.

Table 1: Comparative In Vitro Cytokine Inhibition & Cytotoxicity

Data derived from LPS-stimulated human THP-1 / RAW 264.7 macrophage models.[2][4][5]

Compound / DrugStructural Classification% TNF-α Inhibition (10 µM)% IL-6 Inhibition (10 µM)In Vitro Cytotoxicity (CCK-8)
Compound 20e N-methyl piperazine benzophenone54%97%Low (22% cell death at 10 µM)
Compound 5e Piperidine benzophenoneNot Determined97%Low
Dexamethasone Corticosteroid (Standard)>90% (at 1 µM)>90% (at 1 µM)Moderate/High (Induces apoptosis)
Indomethacin NSAID (Standard)30 - 40%40 - 50%Moderate

Analytical Insight: While Dexamethasone achieves comparable cytokine suppression at a lower concentration (1 µM)[5], its mechanism involves broad-spectrum steroidal gene regulation, leading to well-documented cytotoxicity and immunosuppression over time. Compounds like 20e and 5e achieve near-total (97%) inhibition of IL-6 at 10 µM via targeted kinase/transcription factor inhibition, maintaining a highly favorable viability profile (>75% survival)[4].

Table 2: Comparative Antioxidant Potential

Assessed via DPPH (1,1-diphenyl-2-picryl hydrazine) radical scavenging kinetics.[2][4]

Compound / DrugAntioxidant MechanismDPPH Scavenging Efficacy
Compounds 16a, 17g Electron donation via phenolic/amine moietiesHigh (Comparable to standard)
Ascorbic Acid Direct radical reduction (Standard)Very High (Reference baseline)
Dexamethasone N/ANone (Lacks radical scavenging)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems —meaning the experimental architecture inherently proves that the observed inhibition is due to pharmacological efficacy, not experimental artifacts or cell death.

Protocol A: LPS-Induced Cytokine Inhibition Assay (Self-Validating System)

Purpose: To quantify the suppression of TNF-α and IL-6 while simultaneously proving that reductions are not a byproduct of compound-induced cytotoxicity.

Causality & Rationale: We utilize RAW 264.7 murine macrophages or PMA-differentiated THP-1 human cells because they express high levels of TLR4 receptors. When exposed to Lipopolysaccharide (LPS), TLR4 triggers a massive, reliable surge in TNF-α and IL-6[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence and stabilization.

  • Pre-Treatment (The Pharmacological Window): Pre-treat cells with benzophenone analogues (e.g., 1 µM and 10 µM), Dexamethasone (1 µM as positive control), and 0.1% DMSO (Vehicle control).

    • Causality: A 1-2 hour pre-incubation is critical. It allows the small molecules to cross the cell membrane and bind to intracellular targets (e.g., MAPK) before the inflammatory cascade is initiated[3].

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the basal control. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Carefully aspirate 100 µL of the supernatant for quantitative Sandwich ELISA targeting TNF-α and IL-6.

  • Internal Validation (CCK-8 Viability Assay): Immediately add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to the remaining cells and media in the 96-well plate. Incubate for 2 hours and read absorbance at 450 nm.

    • Trustworthiness Check: If a compound shows 95% IL-6 inhibition but only 30% cell viability via CCK-8, the compound is a toxin, not an anti-inflammatory drug[4]. True efficacy is validated only when cytokine levels drop while CCK-8 absorbance matches the vehicle control.

Protocol B: DPPH Radical Scavenging Kinetics

Purpose: To validate the intrinsic antioxidant capacity of the synthesized analogues.

Causality & Rationale: Inflammation and oxidative stress are a vicious cycle. Benzophenone analogues containing electron-rich nitrogen moieties can stabilize free radicals, halting tissue degradation[2]. DPPH is a stable free radical that is deep purple; upon receiving an electron from an antioxidant, it turns colorless, allowing for precise spectrophotometric quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Reaction Setup: In a 96-well plate, mix 100 µL of the test compound (at varying concentrations: 1, 10, 50 µM) with 100 µL of the DPPH solution. Use Ascorbic Acid as the reference standard.

  • Kinetic Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

    • Causality: The 30-minute window allows the reaction kinetics to reach a steady state, ensuring that slow-reacting sterically hindered analogues are accurately measured.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging=[(Acontrol​−Asample​)/Acontrol​]×100 .

Conclusion

Nitrogen-containing benzophenone analogues represent a highly promising shift in medicinal chemistry. By integrating the potent IL-6 and TNF-α inhibitory profiles of Mannich base derivatives (such as compound 20e) with intrinsic radical scavenging capabilities, these molecules offer a dual-therapeutic axis[4]. Unlike traditional corticosteroids that achieve efficacy at the cost of severe cellular toxicity and systemic side effects[5], these analogues provide targeted kinase modulation with a highly favorable in vitro safety profile.

References

  • Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters. 2

  • Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α and IL-6 inhibitors with antioxidant activity (Extended Data). ResearchGate. 4

  • Investigating the Anti-Inflammatory Properties of Benzophenone Oxime: A Technical Guide. Benchchem.3

  • Mannich bases in medicinal chemistry and drug design. PMC - NIH. 5

  • Emerging Molecular Approaches to Pain Therapy. Journal of Medicinal Chemistry (ACS). 1

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(Pyrrolidinomethyl)benzophenone for Laboratory Professionals

Hazard Profile of 4-(Pyrrolidinomethyl)benzophenone: An Evidence-Based Assessment Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. The structure of 4-(Pyrrolidinomethyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile of 4-(Pyrrolidinomethyl)benzophenone: An Evidence-Based Assessment

Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. The structure of 4-(Pyrrolidinomethyl)benzophenone combines the benzophenone core with a pyrrolidinomethyl substituent. The toxicological and environmental hazards can be inferred from these components.

Benzophenone Core: The parent compound, benzophenone, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[2] It is also recognized as being harmful to aquatic life with long-lasting effects.[2][3] Benzophenone and its derivatives are potential endocrine disruptors and are known to be persistent in the environment and bioaccumulative.[4]

Pyrrolidine Moiety: Pyrrolidine and its derivatives are a common structural motif in many biologically active compounds.[5][6] While some pyrrolidine-based compounds have therapeutic applications, others can exhibit toxicity. For instance, acute poisoning involving certain pyrrolidinophenone-type designer drugs has been shown to cause severe health effects, including liver damage.[7]

Inferred Hazards of 4-(Pyrrolidinomethyl)benzophenone: Based on its structure, it is prudent to handle 4-(Pyrrolidinomethyl)benzophenone as a substance that is:

  • Potentially carcinogenic.

  • Harmful to aquatic life with long-term effects.

  • A potential endocrine disruptor.

  • Harmful if swallowed, inhaled, or absorbed through the skin, pending further toxicological data.

The primary routes of exposure in a laboratory setting are inhalation of dust, dermal contact, and accidental ingestion. Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(Pyrrolidinomethyl)benzophenone for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[8]

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Segregation and Waste Classification: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[8][9]

Do NOT mix 4-(Pyrrolidinomethyl)benzophenone waste with:

  • Incompatible Chemicals: Avoid mixing with strong oxidizing agents.[10]

  • General Laboratory Trash: This compound should never be disposed of in the regular trash.[11]

  • Sewer Systems: Under no circumstances should this chemical be discharged into the sewer system.[8][12]

Based on the inferred hazards, waste containing 4-(Pyrrolidinomethyl)benzophenone should be classified as Hazardous Waste .

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 4-(Pyrrolidinomethyl)benzophenone waste.

Step 1: Waste Containerization
  • Select an Appropriate Container: Use a container that is chemically compatible with 4-(Pyrrolidinomethyl)benzophenone. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure is recommended.[11] The container must be in good condition, free from damage or deterioration.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[13] This area should have secondary containment to mitigate spills.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[11]

Step 2: Labeling Your Waste

Accurate and clear labeling is a strict regulatory requirement and crucial for safety.[8] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "4-(Pyrrolidinomethyl)benzophenone" .

  • A list of all other constituents in the waste stream, with their approximate concentrations.

  • The name and contact information of the generating laboratory.

  • The date when waste was first added to the container (accumulation start date).

Step 3: Storage and Accumulation
  • Storage Location: Store the labeled waste container in your designated SAA, away from heat sources and direct sunlight.[8]

  • Segregation: Ensure the container is segregated from incompatible materials.[8]

  • Accumulation Time: Be mindful of the regulatory limits on the amount of hazardous waste that can be stored in an SAA and the maximum accumulation time allowed by the EPA and your institution.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full, or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[13]

  • Professional Disposal Methods: The most common and recommended disposal method for this type of chemical waste is incineration in a licensed hazardous waste incinerator.[2][9] This process destroys the compound and minimizes its environmental impact. Other potential methods, to be determined by the waste disposal facility, may include chemical oxidation or solidification.[9]

Step 5: Handling Spills and Decontamination

In the event of a spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS department immediately.

  • Cleanup: For small spills, and if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spilled material. Avoid generating dust.

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

Step 6: Disposal of Empty Containers

Containers that held 4-(Pyrrolidinomethyl)benzophenone must also be treated as hazardous waste.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[13]

  • Final Disposal: After triple-rinsing, the container can be managed according to your institution's procedures for decontaminated containers, which may include recycling or disposal as non-hazardous waste.

Quantitative Data Summary

ParameterInformation (Based on Benzophenone and Related Compounds)Source(s)
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans (Benzophenone)[2]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (Benzophenone)[2][3]
Endocrine Disruption Potential endocrine disruptor (Benzophenone and its derivatives)[4]
Persistence Considered pseudo-persistent in surface waters and sediments[14]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 4-(Pyrrolidinomethyl)benzophenone.

DisposalWorkflow A Start: Generation of 4-(Pyrrolidinomethyl)benzophenone Waste B Hazard Assessment: - Potentially Carcinogenic - Aquatic Toxin - Potential Endocrine Disruptor A->B C Wear Appropriate PPE: - Gloves - Goggles - Lab Coat B->C D Select & Prepare Waste Container: - Chemically Compatible - Leak-proof Lid C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date D->E F Store in Satellite Accumulation Area (SAA): - Secondary Containment - Segregated from Incompatibles E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS or Licensed Waste Contractor G->H Yes I Professional Disposal: - Incineration - Chemical Treatment H->I J End of Process I->J

Caption: Workflow for the safe disposal of 4-(Pyrrolidinomethyl)benzophenone.

References

  • U.S. National Library of Medicine. (n.d.). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Retrieved from [Link]

  • Gus, C. (n.d.). Occurrence and fate of benzophenone-type UV filters in aquatic environments: a review. Royal Society of Chemistry. Retrieved from [Link]

  • National University of Singapore. (n.d.). Occurrence and Fate of Benzophenone-Type UV Filters in a Tropical Urban Watershed. MDPI. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. Retrieved from [Link]

  • MCF Environmental Services. (2019, September 20). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • MADE SAFE. (2023, June 8). MADE SAFE Viewpoint | Chemical Profile: Benzophenone. Retrieved from [Link]

  • Redox. (2025, September 23). Safety Data Sheet Benzophenone Revision 6. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-METHYL-2-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information. Retrieved from [Link]

  • Chem Service. (2015, January 12). SAFETY DATA SHEET. Retrieved from [Link]

  • SWGDRUG.org. (2013, December 20). 4-Methyl-α-pyrrolidinobutiophenone. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-METHOXY-2-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-METHOXY-3-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). [4-(pyrrolidin-1-yl)phenyl]methanol — Chemical Substance Information. Retrieved from [Link]

  • Fisher Scientific. (2024, December 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly sustainable route to pyrrolidone derivatives – direct access to biosourced solvents. Retrieved from [Link]

  • PubMed. (2011, May 20). Acute poisoning involving the pyrrolidinophenone-type designer drug 4'-methyl-alpha-pyrrolidinohexanophenone (MPHP). Retrieved from [Link]

  • ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Bentham Science. (2022, February 4). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]

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